molecular weight and chemical structure of (Leu31,pro34)-neuropeptide Y (13-36)
Physicochemical Properties, Structural Biology, and Pharmacological Implications Part 1: Executive Summary & Core Directive This guide provides a comprehensive technical analysis of (Leu31,Pro34)-Neuropeptide Y (13-36) ,...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Properties, Structural Biology, and Pharmacological Implications
Part 1: Executive Summary & Core Directive
This guide provides a comprehensive technical analysis of (Leu31,Pro34)-Neuropeptide Y (13-36) , a synthetic peptide fragment derived from the Y1-selective agonist [Leu31,Pro34]-NPY. Unlike the native NPY(13-36) fragment—which is a potent Y2 receptor agonist—this specific analog incorporates helix-stabilizing mutations that fundamentally alter its pharmacological profile. This document details its molecular weight, chemical structure, synthesis protocols, and its utility as a structural probe in neuropeptide Y receptor (NPYR) research.
Part 2: Chemical Identity & Physicochemical Properties
Sequence and Formula
The peptide represents the C-terminal 24 amino acids of the mutated Neuropeptide Y. The critical substitutions are Leucine at position 31 (replacing Isoleucine) and Proline at position 34 (replacing Glutamine).
C-Terminal Modification: Amidation (-NH₂) is required for biological activity, mimicking the native NPY post-translational processing.
Quantitative Data Table
Property
Value
Notes
Molecular Formula
C₁₃₄H₂₀₆N₄₀O₃₅S
Contains 1 Methionine (Sulfur source)
Average Molecular Weight
2969.45 Da
Based on standard atomic weights
Monoisotopic Mass
2967.52 Da
Useful for High-Res Mass Spectrometry (HRMS)
Isoelectric Point (pI)
~10.1
Highly basic due to multiple Arg/His residues
Net Charge (pH 7.0)
+4
Dominant cationic character aids solubility
CAS Number
302798-54-5
Specific to the (13-36) mutant fragment
Solubility & Reconstitution
Due to the high content of basic residues (Arg, His) and the C-terminal amide, the peptide is generally soluble in aqueous buffers.
Primary Solvent: Sterile distilled water or 0.1% acetic acid (to protonate basic residues and prevent aggregation).
Working Buffer: PBS (pH 7.4) or HEPES.
Storage: Lyophilized powder at -20°C (stable >2 years). Reconstituted aliquots at -80°C (avoid freeze-thaw cycles).
Part 3: Structural Biology & Receptor Selectivity
The "PP-Fold" and Mutation Logic
Native NPY adopts a characteristic "PP-fold" (Pancreatic Polypeptide fold), consisting of a polyproline-like helix (residues 1-8) and an amphipathic
-helix (residues 15-30), connected by a -turn. The C-terminus (30-36) projects away from the helix to interact with receptors.
Native NPY(13-36): Lacks the N-terminal polyproline helix. This truncation removes affinity for the Y1 receptor (which requires both N- and C-termini) but retains high affinity for the Y2 receptor (which only recognizes the C-terminal helix/turn).
[Leu31,Pro34] Mutation: In full-length NPY, replacing Gln34 with Pro34 disrupts the C-terminal structure in a way that mimics the PP-fold of Pancreatic Polypeptide, conferring high Y1/Y5 selectivity and abolishing Y2 affinity .
Pharmacological Paradox of the Fragment
The (Leu31,Pro34)-NPY(13-36) fragment represents a "clash" of pharmacological design principles:
Truncation (13-36): Typically favors Y2 .
Mutation (Leu31,Pro34): Abolishes Y2 binding.
Part 4: Visualization of Signaling & Selectivity
The following diagram illustrates the divergence in receptor selectivity based on truncation and mutation.
Figure 1: Receptor selectivity map. The (Leu31,Pro34)-NPY(13-36) fragment (Red) loses the Y2 affinity typical of C-terminal fragments due to the Pro34 mutation.
Part 5: Synthesis Protocol (Solid-Phase Peptide Synthesis)
For researchers synthesizing this peptide in-house, the following Fmoc-based SPPS protocol is recommended to ensure high purity and correct C-terminal amidation.
Materials
Resin: Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g) to generate the C-terminal amide.
Coupling Reagents: HBTU/HOBt or HATU (for difficult couplings, especially near Pro34).
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
Coupling Cycles (C-term to N-term):
Activate Fmoc-AA-OH (5 eq) with HBTU (5 eq) and DIEA (10 eq).
Critical Step (Pro34): Coupling Fmoc-Pro-OH onto Arg35 and subsequent coupling of Arg33 onto Pro34 can be sterically hindered. Use HATU and double coupling (2 x 45 min) for these steps.
Critical Step (Leu31): Ensure complete coupling of Leu31 to Thr32.
Cleavage & Side-Chain Deprotection:
Reagent K Cocktail: TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%).
Incubate for 3 hours at room temperature.
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.
Purification:
Column: C18 Reverse-Phase HPLC.
Gradient: 10% to 60% Acetonitrile in water (with 0.1% TFA) over 45 min.
Validation: ESI-MS to confirm Mass (2969.45 Da).
Part 6: References
Fuhlendorff, J., et al. (1990).[3][4] "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[3][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 87(1), 182-186.[3][4][8][10] [3][10]
Grandt, D., et al. (1996). "Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV." Regulatory Peptides, 67(1), 33-37. (Context on NPY truncation).
Beck-Sickinger, A. G., et al. (1994). "Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors." European Journal of Biochemistry, 225(3), 947-958.
ChemicalBook. (2025). "[Leu31,Pro34]-Neuropeptide Y (13-36) Product Data."
Elabscience. (2024). "[Leu31,Pro34]-Neuropeptide Y (13-36) Datasheet."
Dissecting Neuropeptide Y Pharmacology: Structural Dynamics of[Leu31,Pro34]-NPY vs. the (13-36) Fragment
As a Senior Application Scientist in peptide pharmacology and GPCR drug discovery, I frequently encounter assay designs that fail due to poorly characterized ligand specificity. When investigating the Neuropeptide Y (NPY...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in peptide pharmacology and GPCR drug discovery, I frequently encounter assay designs that fail due to poorly characterized ligand specificity. When investigating the Neuropeptide Y (NPY) signaling axis—a critical pathway governing vasoconstriction, anxiolysis, and feeding behaviors—selecting the correct pharmacological probe is the difference between a definitive mechanism of action and uninterpretable noise.
This technical guide deconstructs the structural biology and functional divergence between the full-length [Leu31,Pro34]-NPY analog and its truncated [Leu31,Pro34]-NPY (13-36) fragment. By understanding the causality behind these structural modifications, researchers can deploy these peptides to build robust, self-validating experimental systems.
Structural Biology & The "Helix-Kink" Paradigm
Native NPY is a 36-amino acid peptide characterized by a unique "PP-fold" consisting of an N-terminal polyproline helix (residues 1–8), a
-turn (9–14), and a long, amphipathic C-terminal -helix (15–36). The activation of NPY receptor subtypes (Y1, Y2, Y4, Y5) depends strictly on how these structural domains interact with the receptor's extracellular loops and transmembrane binding pockets.
[Leu31,Pro34]-NPY: The Y1-Selective Agonist
The Y1 receptor binds NPY via a bivalent mechanism, requiring both the N-terminal anchor and the C-terminal amide. To isolate Y1 activity from Y2 activity, researchers engineered [Leu31,Pro34]-NPY .
The Causality of the Mutation: Proline is a well-known "helix-breaker." Its cyclic side chain imposes rigid dihedral angles and lacks an amide hydrogen for hydrogen bonding. Substituting Proline at position 34 introduces a severe kink into the C-terminal
-helix.
Receptor Impact: The Y2 receptor strictly requires a straight, intact C-terminal
-helix to dock the ligand. The Pro34 kink completely prevents Y2 binding. However, the Y1 receptor tolerates this structural deformation, provided the N-terminus remains intact. Consequently, [Leu31,Pro34]-NPY acts as a highly potent, specific Y1 receptor agonist .
[Leu31,Pro34]-NPY (13-36): The Double-Null Fragment
While the full-length analog isolates Y1, researchers often need a negative control to validate assay specificity or to probe for atypical, non-canonical receptors (e.g., Y3). This is where the [Leu31,Pro34]-NPY (13-36) fragment is utilized [[1]]([Link]).
The Causality of the Truncation: Cleaving the first 12 amino acids removes the N-terminal polyproline region. Because the Y1 receptor absolutely requires the N-terminus for activation, this truncation abolishes Y1 affinity.
Receptor Impact: Normally, an N-terminally truncated fragment like NPY(13-36) would act as a Y2 agonist . However, because this specific fragment also contains the Leu31/Pro34 mutations, its C-terminal helix remains broken. Therefore, it cannot bind Y2 either. The result is a pharmacologically inert "double-null" peptide at canonical Y1/Y2 sites.
Quantitative Pharmacological Profile
To facilitate assay planning, the structure-activity relationships of these ligands are summarized below. This data dictates ligand selection when deconvoluting mixed-receptor populations in primary tissues.
Peptide Ligand
Structural Modification
Y1 Receptor Affinity
Y2 Receptor Affinity
Primary Assay Application
Native NPY (1-36)
None (Wild-type)
High (Agonist)
High (Agonist)
Endogenous pan-agonist baseline
NPY (13-36)
N-terminal truncation (1-12)
Negligible
High (Agonist)
Y2-selective functional probe
[Leu31,Pro34]-NPY
Substitution at 31, 34
High (Agonist)
Negligible
Y1-selective functional probe
[Leu31,Pro34]-NPY (13-36)
Truncation + Substitution
Negligible
Negligible
Null negative control / Atypical probe
Signaling Pathway & Logic Visualization
The following diagram maps the logical flow of receptor selectivity based on the structural modifications discussed.
Structure-activity relationship and receptor selectivity of NPY analogs.
Experimental Workflows: Building a Self-Validating System
To establish a self-validating experimental system, every positive signal must be challenged by a structurally similar but functionally inert control. Below are two standardized protocols utilizing these peptides.
This protocol differentiates Y1 from Y2 receptor populations in mixed-tissue homogenates.
Membrane Preparation: Homogenize human neuroblastoma SK-N-MC cells (which endogenously express a pure population of Y1 receptors ) in ice-cold HEPES buffer containing protease inhibitors. Centrifuge at 48,000 x g for 30 minutes to isolate the membrane fraction.
Filter Preparation (Causality Check): Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 2 hours. Why? NPY peptides are highly basic and positively charged. PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific background binding.
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of [
I]-NPY tracer, and varying concentrations ( to M) of either[Leu31,Pro34]-NPY (competitor) or [Leu31,Pro34]-NPY (13-36) (negative control). Incubate at room temperature for 120 minutes to reach equilibrium.
Separation & Quantification: Rapidly filter the reaction through the PEI-treated GF/C filters using a vacuum manifold. Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Count the retained radioactivity using a gamma counter.
Validation: [Leu31,Pro34]-NPY will yield a standard sigmoidal displacement curve, confirming Y1 presence. The (13-36) fragment will fail to displace the tracer, validating that the displacement is strictly sequence-specific and not an artifact of peptide aggregation.
This assay measures the downstream Gq/Gi-PLC-IP3 signaling cascade triggered by Y1 activation [[2]]([Link]).
Dye Loading: Seed CHO-K1 cells stably expressing the human Y1 receptor into black-walled, clear-bottom 96-well plates. Incubate with 2 µM Fura-2 AM and 2.5 mM probenecid for 45 minutes at 37°C.
Causality Check: Fura-2 AM is a ratiometric dye (340/380 nm excitation), which eliminates artifacts caused by variations in cell thickness or dye loading. Probenecid is added to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out into the extracellular space.
Baseline Acquisition: Wash cells with Hank's Balanced Salt Solution (HBSS). Record the basal 340/380 nm fluorescence ratio for 30 seconds to establish a resting intracellular calcium baseline.
Peptide Injection: Using an automated fluidic system, inject 100 nM of [Leu31,Pro34]-NPY into the test wells, and 100 nM of[Leu31,Pro34]-NPY (13-36) into the control wells.
Signal Acquisition: Record fluorescence for an additional 90 seconds. The full-length analog will trigger a sharp, transient spike in intracellular calcium. The (13-36) fragment will show a flatline, proving that the calcium mobilization is strictly receptor-mediated and not a result of mechanical shear stress during injection or non-specific membrane perturbation.
References
1.[3] [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences (PNAS).[Link]
2.[4] Anxiolytic-like effect of neuropeptide Y (NPY) and NPY13-36 microinjected into vicinity of locus coeruleus in rats. Brain Research.[Link]
3.[2] Coinjections of NPY(1-36) or [Leu31,Pro34]NPY with adrenaline in the nucleus tractus solitarius of the rat counteract the vasodepressor responses to adrenaline. Neuroscience Letters.[Link]
4.[1] Neuropeptides Catalog: [Leu31,Pro34]-Neuropeptide Y (13-36). QYAOBIO. [Link]
Biological Activity of C-Terminal NPY Fragments with Leu³¹, Pro³⁴ Substitution: A Structural and Pharmacological Analysis
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary: The Structural Logic of NPY Receptors Neuropeptide Y (NPY) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary: The Structural Logic of NPY Receptors
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide neurotransmitter that regulates diverse physiological processes, including feeding behavior, vasoconstriction, and anxiety. The biological activity of NPY is mediated through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.
As drug development professionals, achieving receptor subtype selectivity is the cornerstone of NPY-targeted therapeutics. The native NPY molecule adopts a unique "PP-fold" structure—a U-shaped conformation where the N-terminal polyproline helix and the C-terminal α-helix are brought into close proximity. By systematically dismantling this structure through truncation and amino acid substitution, researchers can isolate specific receptor responses.
However, when an N-terminal truncation is combined with a specific C-terminal substitution—yielding [Leu³¹, Pro³⁴]NPY(13-36) —the result is a rationally designed biologically inactive fragment. This whitepaper deconstructs the structural causality behind this loss of activity and provides a self-validating experimental framework for utilizing this fragment as a critical negative control in neuropharmacology.
Deconstructing Subtype Selectivity: Y1 vs. Y2 Receptors
To understand why the double-modified fragment is inactive, we must first examine the structural prerequisites of the two primary NPY receptors, as detailed in the [1].
The Y1 Receptor: The "Whole Molecule" Lock
The Y1 receptor requires the intact PP-fold for activation. It recognizes both the N-terminus (specifically residues 1-4) and the C-terminus.
The Pro³⁴ Modification: Substituting glutamine at position 34 with proline (a characteristic of Pancreatic Polypeptide) yields [Leu³¹, Pro³⁴]NPY. This modification is well-tolerated by the Y1 receptor, making [Leu³¹, Pro³⁴]NPY a highly potent and specific Y1 agonist ()[2].
The Y2 Receptor: The C-Terminal Specialist
Unlike Y1, the Y2 receptor does not require the N-terminus. It relies entirely on the intact C-terminal α-helix and the amidated tyrosine at position 36.
The Truncation Modification: Cleaving the first 12 amino acids yields the C-terminal fragment NPY(13-36). Because it lacks the N-terminus, it cannot bind Y1, making it a highly selective Y2 agonist ()[3].
The Rational Design of a Null Ligand: [Leu³¹, Pro³⁴]NPY(13-36)
What happens when you combine the Y2-selective truncation with the Y1-selective substitution? You generate [Leu³¹, Pro³⁴]NPY(13-36) .
Mechanistically, this fragment suffers a dual structural loss:
Loss of Y1 Affinity: The peptide lacks the N-terminal residues (1-12) required to form the PP-fold and interact with the Y1 binding pocket[3].
Loss of Y2 Affinity: The introduction of Pro³⁴ introduces a rigid "kink" that destroys the C-terminal α-helix required for Y2 receptor recognition[2].
Biological Status: This peptide is biologically inactive. It fails to bind Y1, Y2, Y4, or Y5 receptors at physiological concentrations. In drug development, this "dead" peptide is an invaluable tool. It serves as the ultimate negative control in radioligand binding assays and in vivo studies, proving that observed pharmacological effects of other NPY analogs are due to specific GPCR activation rather than non-specific peptide-lipid interactions.
Quantitative Binding Profiles
The following table summarizes the causal relationship between structural modifications and receptor affinities.
Peptide Variant
Structural Modification
Y1 Affinity (IC₅₀)
Y2 Affinity (IC₅₀)
Biological Status
Native NPY (1-36)
None (Intact PP-fold)
~0.4 nM
~0.2 nM
Endogenous Pan-agonist
[Leu³¹, Pro³⁴]NPY
C-terminal substitution
~0.39 nM
>10,000 nM
Y1-Selective Agonist
NPY (13-36)
N-terminal truncation
>10,000 nM
~0.5 nM
Y2-Selective Agonist
[Leu³¹, Pro³⁴]NPY(13-36)
Truncation + Substitution
>10,000 nM
>10,000 nM
Biologically Inactive
Structural & Signaling Visualization
The following diagram maps the structural prerequisites of NPY variants to their corresponding signal transduction outcomes.
Figure 1: Structural modifications of NPY and their impact on Y1/Y2 receptor subtype activation.
To experimentally validate the inactivity of [Leu³¹, Pro³⁴]NPY(13-36) and utilize it as a negative control, researchers must employ a rigorously controlled radioligand binding assay. The following protocol is designed as a self-validating system, ensuring that causality can be drawn from every step.
Phase 1: Membrane Preparation
Cell Line Selection: Culture SK-N-MC cells (endogenously expressing high levels of Y1 without Y2 background) and SMS-KAN cells (expressing Y2).
Homogenization: Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail (e.g., PMSF, bacitracin).
Causality: Highly basic peptides like NPY are highly susceptible to proteolytic cleavage. Inhibitors ensure the structural integrity of the binding site and the native ligands.
Centrifugation: Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer (Tris-HCl + 1% BSA).
Phase 2: Assay Setup & Incubation Matrix
Set up a 96-well plate matrix to establish Total Binding (TB), Non-Specific Binding (NSB), and Competitive Displacement.
Total Binding (TB): Add 50 pM of [¹²⁵I]-NPY to the membrane suspension.
Causality: 50 pM is deliberately chosen to be below the
(~0.2 nM) to ensure we measure true competitive displacement without saturating the receptors.
Causality: 1 µM unlabeled NPY completely saturates all specific GPCR pockets. Any residual radioactive signal represents non-specific sticking to lipids or plastic, providing an absolute baseline.
Competitive Displacement: Add 50 pM [¹²⁵I]-NPY + increasing concentrations of [Leu³¹, Pro³⁴]NPY(13-36) (ranging from
to M).
Equilibration: Incubate the plate at 25°C for 90 minutes.
Phase 3: Filtration and Quantification
Filter Preparation: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes.
Causality: PEI neutralizes the negative charge of the glass fibers. Without this step, the highly basic NPY fragments will bind directly to the filter, generating massive false-positive noise.
Termination: Terminate the reaction by rapid vacuum filtration. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
Analysis: Measure retained radioactivity using a gamma counter. Calculate specific binding by subtracting NSB from TB.
Expected Result: The dose-response curve for [Leu³¹, Pro³⁴]NPY(13-36) will remain flat (IC₅₀ > 10 µM), validating its status as a biologically inactive null-ligand.
References
[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences (PNAS).[Link]
Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology.[Link]
Neuropeptide Y receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
Engineering Receptor Selectivity: A Technical Guide to (Leu31, Pro34)-Neuropeptide Y (13-36) in Human and Rat Models
Executive Summary Neuropeptide Y (NPY) is a highly conserved 36-amino acid neuromodulator that governs critical physiological processes, including energy homeostasis, anxiety, and cardiovascular tone. In the realm of neu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Neuropeptide Y (NPY) is a highly conserved 36-amino acid neuromodulator that governs critical physiological processes, including energy homeostasis, anxiety, and cardiovascular tone. In the realm of neuropharmacology, the development of receptor-subtype-selective analogs is paramount for isolating specific signaling pathways.
This whitepaper provides an in-depth technical analysis of [Leu31, Pro34]-Neuropeptide Y (13-36) (CAS: 302798-54-5), a highly specialized chimeric peptide fragment. By combining an N-terminal truncation with specific C-terminal amino acid substitutions, this analog presents a unique pharmacological profile that effectively abolishes classical Y1 and Y2 receptor affinity, making it an invaluable tool for probing Y5 and novel NPY receptor subtypes. Because the native NPY sequence is 100% homologous between humans and rats[1], this peptide serves as a perfectly translatable molecular tool for preclinical drug development.
Structural Biology & Sequence Homology
The 100% Homology Paradigm
The evolutionary conservation of the NPY system is profound. The predicted amino acid sequence of mature rat neuropeptide Y is identical to the human sequence[1]. Consequently, any structural modifications made to the human sequence apply directly to rat models without the confounding variables of species-specific receptor binding kinetics.
Mechanistic Design of the Analog
The native NPY molecule adopts a "PP-fold" characterized by an N-terminal polyproline-like helix and a C-terminal alpha-helix, which are brought into close proximity. Receptor selectivity is engineered by disrupting specific structural domains:
The 13-36 Truncation: Removing the first 12 amino acids disrupts the N-terminal polyproline domain. This modification classically abolishes affinity for the Y1 receptor while maintaining high affinity for the Y2 receptor[2].
The [Leu31, Pro34] Substitution: Replacing Isoleucine-31 with Leucine and Glutamine-34 with Proline disrupts the C-terminal alpha-helix. In full-length NPY, this substitution creates a highly specific Y1 receptor agonist by destroying Y2 affinity[3].
The Causality of the Chimera: When these two modifications are combined to create [Leu31, Pro34]-NPY (13-36), the resulting peptide lacks the structural prerequisites for both Y1 (due to truncation) and Y2 (due to substitution) receptor binding. This rationally designed "double-knockout" of classical affinity allows researchers to isolate Y5-mediated endocrine responses, such as adrenocorticotropic hormone (ACTH) release, without triggering Y1/Y5-mediated feeding behaviors[4].
Quantitative Sequence Comparison
The following table summarizes the sequence modifications and their resulting receptor affinities:
Peptide Variant
Amino Acid Sequence
Primary Receptor Affinity
Native NPY (1-36)
YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2
Y1, Y2, Y5
NPY (13-36)
PAEDMARYYSALRHYINLITRQRY-NH2
Y2, Y5
[Leu31, Pro34]-NPY
YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY-NH2
Y1
[Leu31, Pro34]-NPY (13-36)
PAEDMARYYSALRHYINLLTRPRY-NH2
Y5 / Novel Subtypes
(Note: The sequence of [Leu31, Pro34]-NPY (13-36) has a molecular formula of C134H206N40O35S and is identical for both human and rat models[5].)
Pharmacological Profile & Signaling Pathways
NPY receptors (Y1, Y2, Y4, Y5, and y6) belong to the Class A Rhodopsin-like G-protein coupled receptor (GPCR) family. They predominantly couple to Gi/o proteins, leading to the inhibition of adenylate cyclase, reduction of intracellular cAMP, and modulation of calcium and potassium channels.
NPY receptor subtype selectivity and downstream Gi/o-mediated signaling cascades.
Experimental Methodologies & Protocols
To ensure robust, reproducible data in drug development, assays utilizing[Leu31, Pro34]-NPY (13-36) must be rigorously controlled. Below are the gold-standard protocols for in vitro validation and in vivo application.
Protocol 1: In Vitro Radioligand Competitive Binding Assay
Causality: Overexpressing CHO cells can artificially alter receptor stoichiometry. Utilizing native human neuroblastoma cell lines (SK-N-MC for Y1 and SMS-KAN for Y2) ensures physiological receptor presentation.
Cell Membrane Preparation: Culture SK-N-MC and SMS-KAN cells to 80% confluence. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 48,000 × g for 30 minutes at 4°C to isolate the membrane fraction.
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 25 pM of [125I]-NPY (radioligand), and varying concentrations of[Leu31, Pro34]-NPY (13-36) (from
to M).
Self-Validating Control: Include a subset of wells with 1 µM unlabeled native NPY to determine non-specific binding (NSB). Total binding minus NSB validates the specific binding window.
Filtration & Quantification: Terminate the reaction after 120 minutes by rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific peptide adherence). Wash three times with ice-cold buffer and quantify bound radioactivity using a gamma counter.
Protocol 2: In Vivo Intracerebroventricular (ICV) Administration in Rats
Causality: Peptides of this size (~3 kDa) do not cross the blood-brain barrier. ICV administration is required to directly engage central hypothalamic and hippocampal NPY receptors.
Stereotaxic Surgery: Anesthetize adult male Wistar rats (250-300g). Secure in a stereotaxic frame. Implant a 22-gauge stainless steel guide cannula targeting the lateral ventricle (Coordinates: AP -0.8 mm, ML +1.5 mm, DV -3.5 mm from bregma).
Recovery & Self-Validation: Allow 7 days for recovery. To validate correct cannula placement, inject 50 ng of Angiotensin II. A successful placement is self-validated if the rat exhibits an immediate, robust drinking response within 5 minutes. Exclude non-responders.
Peptide Infusion: Dissolve [Leu31, Pro34]-NPY (13-36) in artificial cerebrospinal fluid (aCSF). Infuse 0.5 to 5.0 nmol of the peptide in a 5 µL volume over 60 seconds using a microinfusion pump. Leave the injector in place for an additional 60 seconds to prevent backflow.
Endocrine Assay: Collect trunk blood 30 minutes post-infusion to measure plasma ACTH levels via radioimmunoassay, comparing against aCSF-injected controls.
Workflow from peptide synthesis to in vivo behavioral validation in rat models.
Therapeutic Implications
The strategic deployment of [Leu31, Pro34]-NPY (13-36) has illuminated the complex redundancy of the NPY system. While full-length NPY is a potent orexigenic (appetite-stimulating) agent, studies utilizing this specific fragment have demonstrated that it does not stimulate food intake, yet it significantly increases plasma ACTH[4].
For drug development professionals, this highlights a critical divergence in NPY signaling: the pathways governing energy homeostasis (feeding) can be pharmacologically uncoupled from the pathways governing the hypothalamic-pituitary-adrenal (HPA) axis stress response. Because the sequence homology between human and rat is exact, preclinical pharmacokinetic and pharmacodynamic data derived from this peptide in rat models provide highly reliable predictive validity for human therapeutic targets, particularly in the treatment of stress disorders, obesity, and metabolic syndrome.
References
Structure and expression of the rat neuropeptide Y gene. National Institutes of Health (NIH) / PMC. URL:[Link]
[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. National Institutes of Health (NIH) / PubMed. URL: [Link]
Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Neuropeptides - Sequence and CAS Data. QYAOBIO. URL:[Link]
The Rational Design and Application of (Leu31,Pro34)-Neuropeptide Y (13-36) in Cardiovascular Hemodynamics: A Guide to Receptor Specificity Validation
Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In cardiovascular pharmacology, proving that a ph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In cardiovascular pharmacology, proving that a physiological response is mediated by a specific G-protein-coupled receptor (GPCR) requires more than just an active agonist; it requires a structurally homologous, functionally silent negative control. Native Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts profound cardiovascular effects—including potent vasoconstriction and modulation of heart rate—primarily through the Y1 and Y2 receptor subtypes[1].
While researchers frequently use [Leu31,Pro34]-NPY to isolate Y1-mediated vasoconstriction and NPY (13-36) to study Y2-mediated pre-junctional inhibition, the doubly modified analog (Leu31,Pro34)-Neuropeptide Y (13-36) (CAS: 302798-54-5) serves a uniquely critical role. By intentionally combining a receptor-binding truncation with a helix-breaking mutation, this peptide is rendered sterically blind to both Y1 and Y2 receptors[2],[3]. This whitepaper details the structural causality behind its design and provides self-validating protocols for utilizing this peptide as the ultimate negative control in cardiovascular hemodynamic assays.
Structural Pharmacology & Rational Design
To understand the physiological "silence" of (Leu31,Pro34)-NPY (13-36), one must understand the structural prerequisites of the NPY receptor family.
The Y1 Receptor: Requirement of the PP-Fold
The Y1 receptor is a post-junctional GPCR that mediates direct vascular smooth muscle contraction[4]. Activation of the Y1 receptor strictly requires the intact "Pancreatic Polypeptide (PP) fold" of the NPY molecule. This U-shaped tertiary structure brings the N-terminus and C-terminus into close spatial proximity[2].
The Modification: Truncating the first 12 amino acids to create the (13-36) fragment destroys the PP-fold, completely abolishing affinity for the Y1 receptor.
The Y2 Receptor: Requirement of the C-Terminal α-Helix
The Y2 receptor is typically located pre-junctionally on sympathetic nerve terminals, where it inhibits the release of norepinephrine[3]. Unlike Y1, the Y2 receptor does not require the N-terminus (hence, native NPY 13-36 is a potent Y2 agonist). However, Y2 recognition is highly dependent on the precise conformation of the C-terminal α-helix.
The Modification: Substituting Leucine at position 31 and Proline at position 34 introduces a severe conformational kink (as Proline is a known helix-breaker). This specific mutation abolishes Y2 receptor affinity[2].
The Synthesis: (Leu31,Pro34)-NPY (13-36)
By synthesizing a peptide with the sequence PAEDMARYYSALRHYINLLTRPRY-NH2, developers created a molecule that lacks the N-terminus required for Y1 binding and possesses the Pro34 kink that prevents Y2 binding[5]. Consequently, its primary physiological effect on cardiovascular function is an intentional lack of hemodynamic activity , making it the perfect baseline control to rule out non-specific peptide artifacts (e.g., mast cell degranulation, non-specific endothelial interactions, or peptide aggregation).
The following table summarizes the quantitative binding affinities and resulting cardiovascular phenotypes of the NPY analog family, demonstrating the isolated nature of the doubly modified control.
Table 1: Comparative Receptor Binding Profiles of NPY Analogs
Peptide Ligand
Y1 Affinity ()
Y2 Affinity ()
Structural Characteristics
Primary Cardiovascular Effect
Native NPY (1-36)
< 1 nM
< 1 nM
Intact PP-fold, native C-terminus
Potent vasoconstriction, bradycardia
[Leu31,Pro34]-NPY
0.39 nM
> 1000 nM
Intact PP-fold, Pro34 kink
Y1-driven vasoconstriction
NPY (13-36)
> 1000 nM
~ 1-5 nM
Truncated N-terminus
Y2-driven pre-junctional modulation
(Leu31,Pro34)-NPY (13-36)
> 1000 nM
> 1000 nM
Truncated N-term, Pro34 kink
Hemodynamically silent (Control)
Mechanistic Pathway Visualization
The diagram below illustrates the pharmacological mapping of NPY analogs. It highlights how the structural modifications in (Leu31,Pro34)-NPY (13-36) prevent GPCR engagement, thereby validating the specificity of the active assays.
Figure 1: Pharmacological mapping of NPY analogs on cardiovascular Y1 and Y2 receptors.
Experimental Workflow: In Vivo Hemodynamic Validation
To definitively prove that a novel cardiovascular drug candidate's effects are mediated by Y1/Y2 receptors, researchers must use (Leu31,Pro34)-NPY (13-36) to establish a non-specific peptide baseline. The following protocol outlines a self-validating in vivo telemetry assay.
Phase 1: Surgical Implantation & Stabilization
Anesthesia: Induce anesthesia in adult male Wistar rats (250-300g) using 2-3% isoflurane.
Arterial Cannulation: Implant a telemetry pressure transducer catheter into the descending abdominal aorta via the femoral artery to allow for continuous, stress-free blood pressure monitoring.
Venous Access: Cannulate the right jugular vein for intravenous (i.v.) peptide administration. Exteriorize the catheter at the nape of the neck.
Recovery: Allow a strict 7-day postoperative recovery period. Premature testing introduces stress-induced endogenous NPY release, which will confound receptor binding data[4].
Phase 2: Assay Execution & Causality Testing
Baseline Recording: Record continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 minutes prior to injection to establish the resting hemodynamic state.
Negative Control Validation (The Causality Check): Inject (Leu31,Pro34)-NPY (13-36) at
i.v.
Causality Logic: A lack of MAP/HR deviation confirms that the vehicle and the basic peptide backbone do not induce mast cell degranulation or non-specific endothelial vasodilation. If blood pressure drops here, your formulation is toxic or immunogenic.
Washout: Allow 60 minutes for peptide clearance and return to baseline.
Active Agonist Testing: Inject the target active peptide (e.g., [Leu31,Pro34]-NPY) at
i.v.
Expected Result: A sharp, dose-dependent increase in MAP (vasoconstriction) mediated specifically by Y1 receptors[5].
Phase 3: Data Analysis
Extract MAP and HR data. Calculate the Area Under the Curve (AUC) for the active agonist. Crucially, compare this AUC against the baseline established by the (Leu31,Pro34)-NPY (13-36) injection, rather than just the saline vehicle. This isolates the true receptor-mediated physiological effect from any baseline peptide-infusion artifacts.
References
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]neuropeptide Y: A specific Y1 receptor agonist." Proceedings of the National Academy of Sciences.
Modin, A., et al. (1991). "Evidence for two neuropeptide Y receptors mediating vasoconstriction." PubMed / NIH.
Klemfuss, H., et al. (1998). "Cardiovascular actions of neuropeptide Y and social stress." PubMed / NIH.
Doods, H. N., et al. (1999). "Neuropeptide Y and Y1-receptor agonists increase blood flow through arteriovenous anastomoses in rat tail." American Physiological Society Journal.
Brothers, S. P., & Wahlestedt, C. (2010). "Therapeutic potential of neuropeptide Y (NPY) receptor ligands." PMC / NIH.
neurobiological functions of (Leu31,pro34)-neuropeptide Y (13-36) analogs
Neurobiological Profiling of (Leu31, Pro34)-Neuropeptide Y (13-36) Analogs Executive Summary: The Structural Logic of NPY Analogs The pharmacological dissection of the Neuropeptide Y (NPY) system relies heavily on the us...
Author: BenchChem Technical Support Team. Date: March 2026
Neurobiological Profiling of (Leu31, Pro34)-Neuropeptide Y (13-36) Analogs
Executive Summary: The Structural Logic of NPY Analogs
The pharmacological dissection of the Neuropeptide Y (NPY) system relies heavily on the use of structural analogs to distinguish between the Y1, Y2, and Y5 receptor subtypes. The specific analog sequence (Leu31, Pro34)-NPY (13-36) represents a critical intersection of two major structural modifications:
N-terminal Truncation (13-36): Removes the tyrosine-rich N-terminus required for Y1 receptor activation, typically conferring Y2 selectivity .
C-terminal Mutation ([Leu31, Pro34]): Stabilizes a hair-pin turn structure favored by Y1/Y5 receptors but sterically incompatible with the Y2 receptor .
Therefore, while [Leu31, Pro34]-NPY is a potent Y1/Y5 agonist and NPY(13-36) is a potent Y2 agonist, the combined analog [Leu31, Pro34]-NPY(13-36) functions primarily as a negative control or low-affinity probe . It lacks the N-terminus for Y1 binding and possesses the Pro34 mutation that disrupts the
-helical C-terminus required for Y2 binding.
This guide details the neurobiological functions of this analog family, contrasting the active pharmacological tools ([Leu31, Pro34]-NPY and NPY(13-36)) to elucidate the specific signaling pathways they isolate.
The utility of these analogs stems from their ability to "lock" the peptide into conformations specific to receptor subtypes.
Structural Activity Relationship (SAR)
Analog
Primary Receptor Affinity
Structural Mechanism
Native NPY (1-36)
Y1, Y2, Y5
Flexible N- and C-termini allow binding to all subtypes.
[Leu31, Pro34]-NPY
Y1, Y5 (Agonist)
Pro34 induces a C-terminal turn structure essential for Y1/Y5 pockets; prevents Y2 binding.
NPY (13-36)
Y2 (Agonist)
Deletion of residues 1-12 abolishes Y1 affinity; retains C-terminal helix for Y2.
[Leu31, Pro34]-NPY(13-36)
Inactive / Negligible
Double Negative: Lacks N-term (No Y1) AND has Pro34 (No Y2).
Technical Insight: The Y2 receptor ligand-binding pocket requires an uninterrupted
-helical structure from residues 25–36. The introduction of Proline at position 34 acts as a "helix breaker," kinking the chain and reducing Y2 affinity by >1000-fold. This makes the combined analog useful for verifying non-specific binding effects in experimental assays.
Neurobiological Functions of the Analog Family
Research utilizing these analogs has mapped distinct neurobiological roles for the Y1 and Y2 receptors.[1][2]
Anxiety and Stress Response
Y1 Pathway ([Leu31, Pro34]-NPY):
Function: Potent anxiolytic and sedative effects.
Mechanism: Inhibition of the amygdala and locus coeruleus (LC) firing rates via G
-mediated suppression of cAMP and activation of GIRK channels.
Outcome: Reduction in elevated plus-maze open arm avoidance.
Y2 Pathway (NPY 13-36):
Function:Anxiogenic (at high doses) or modulation of fear extinction.
Purpose: To assess in vivo neurobiological effects (e.g., feeding).
Cannulation: Stereotaxically implant a 26G guide cannula into the lateral ventricle of male Wistar rats (Coords: AP -0.8, L +1.5, DV -3.5). Allow 7 days recovery.
Preparation: Dissolve peptides in artificial cerebrospinal fluid (aCSF).
Dose: 0.1 - 1.0 nmol per rat.
Injection:
Insert 33G injector extending 1 mm beyond guide.
Infuse 1
L over 60 seconds. Leave injector in place for 60s to prevent backflow.
Measurement:
Place rat in pre-weighed food cage.
Measure food intake at 1h, 2h, and 4h post-injection.
Expected Result: [Leu31, Pro34]-NPY induces robust feeding.[10] NPY(13-36) induces minimal feeding or satiety (depending on dose/site). Combined analog = No effect (comparable to vehicle).
Visualization of Signaling Pathways
The following diagram illustrates the structural divergence and downstream signaling outcomes of these NPY analogs.
Caption: Differential signaling activation by NPY analogs. [Leu31, Pro34] selects for Y1-mediated anxiolysis/feeding, while NPY(13-36) selects for Y2-mediated presynaptic inhibition. The combined analog fails to engage either pathway effectively.
References
Fuhlendorff, J., et al. (1990).[8] "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[4][5][8][11][12][13] Proceedings of the National Academy of Sciences, 87(1), 182-186.[5][8]
Grandt, D., et al. (1996). "Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV." Regulatory Peptides, 67(1), 33-37.
Dumont, Y., et al. (1998). "Neuropeptide Y receptor types in the mammalian brain: species differences." The Journal of Comparative Neurology, 402(3), 372-384.
Beck-Sickinger, A. G., & Jung, G. (1995).[14] "Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors." Biopolymers, 37(2), 123-142.[14]
Keire, D. A., et al. (2000). "Primary structures of PYY, [Pro34]PYY, and PYY-(3–36) confer different conformations and receptor selectivity."[15] American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G126-G131.
literature review (Leu31,pro34)-neuropeptide Y (13-36) peptide stability
An In-Depth Technical Guide to the Stability of (Leu31,Pro34)-Neuropeptide Y (13-36) Executive Summary (Leu31,Pro34)-Neuropeptide Y (13-36) is a synthetic peptide fragment derived from a potent and selective Neuropeptide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability of (Leu31,Pro34)-Neuropeptide Y (13-36)
Executive Summary
(Leu31,Pro34)-Neuropeptide Y (13-36) is a synthetic peptide fragment derived from a potent and selective Neuropeptide Y (NPY) Y1 receptor agonist.[1][2] As with all peptide-based agents, ensuring its chemical and physical stability is paramount for its utility as a research tool or its potential development as a therapeutic candidate. Instability can lead to a loss of potency, altered receptor-binding profiles, and the generation of potentially immunogenic impurities.[3] This guide provides a comprehensive framework for understanding and evaluating the stability of (Leu31,Pro34)-NPY (13-36). Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the underlying causality of degradation pathways and the rationale behind the design of a robust stability assessment program. We will explore the intrinsic chemical and physical liabilities of the peptide, detail a systematic approach to stability testing through forced degradation studies, outline the necessary analytical toolbox for detecting and identifying degradants, and discuss formulation strategies to enhance stability.[4][[“]]
The Molecular Context: Understanding (Leu31,Pro34)-NPY (13-36)
The Neuropeptide Y System
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems. It exerts its physiological effects, which include regulation of food intake, anxiety, and blood pressure, through a family of G-protein coupled receptors, primarily the Y1 and Y2 subtypes.[1][2] These receptors are distinguished by their differential affinity for NPY and its C-terminal fragments. Y1 receptors require the full-length peptide for high-affinity binding, whereas Y2 receptors can be potently activated by C-terminal fragments such as NPY (13-36).[1]
[Leu31,Pro34]-NPY: A Y1-Selective Tool
The parent molecule, [Leu31,Pro34]-NPY, was engineered to be a highly specific agonist for the Y1 receptor.[6][7] The strategic substitution of Isoleucine-31 with Leucine and Arginine-34 with Proline confers this remarkable selectivity, effectively abolishing its interaction with Y2 receptors. This analog has been instrumental in deconvoluting the specific physiological roles of the Y1 receptor.[8][9][10]
The Significance of the (13-36) Fragment
The subject of this guide, (Leu31,Pro34)-NPY (13-36), represents the C-terminal portion of this Y1-selective analog. While C-terminal fragments of the native NPY are typically Y2 agonists, the stability profile of this specific modified fragment is critical. Its degradation could potentially generate new species with altered activity or lead to a complete loss of function. Therefore, a thorough understanding of its stability is essential for interpreting experimental results and for any further development.
Foundational Principles of Peptide Instability
Peptides are susceptible to a variety of degradation pathways, which can be broadly categorized as chemical, physical, and enzymatic.[3][11] A comprehensive stability program must interrogate all three.
Chemical Degradation Pathways
These involve the modification of covalent bonds within the peptide.
Hydrolysis: The cleavage of peptide bonds is a primary degradation route, often accelerated by acidic or alkaline conditions.[12] Specific bonds, such as those adjacent to Aspartic Acid, are particularly labile.
Oxidation: Residues with susceptible side chains, notably Tyrosine, Tryptophan, Methionine, and Histidine, are prone to oxidation in the presence of oxygen, light, or trace metal ions.[12] For (Leu31,Pro34)-NPY (13-36), the Tyrosine residues are key potential "hot spots."
Deamidation: The side chains of Asparagine (Asn) and Glutamine (Gln) contain amide groups that can hydrolyze to form a carboxylic acid. This introduces a negative charge and can significantly impact the peptide's structure and function.
Isomerization: Aspartic acid residues can undergo a cyclization reaction to form a succinimide intermediate, which can then hydrolyze to form either L-Asp, D-Asp, L-isoAsp, or D-isoAsp, altering the peptide backbone.
Physical Instability Pathways
These pathways do not involve covalent changes but relate to the higher-order structure and solubility of the peptide.
Aggregation: Peptides can self-associate to form soluble oligomers or insoluble aggregates (fibrils).[11] This process is driven by intermolecular interactions (e.g., hydrophobic, electrostatic) and can be triggered by changes in pH, temperature, or concentration.[13] Aggregation is a major concern as it can lead to loss of efficacy and potential immunogenicity.
Adsorption: Peptides can adsorb to the surfaces of manufacturing equipment and storage containers (e.g., glass, plastic), leading to a reduction in the effective concentration of the product.
Enzymatic Degradation
In a biological context, peptides are rapidly cleared by peptidases. Key enzymes involved in the metabolism of native NPY include:
Dipeptidyl Peptidase 4 (DPP-IV): This enzyme is known to cleave the N-terminus of NPY, producing NPY (3-36).[14][15] While our peptide of interest starts at residue 13, understanding the role of N-terminal peptidases is crucial for any longer analogs.
Aminopeptidases: These enzymes sequentially remove amino acids from the N-terminus.[14]
Neprilysin (NEP): This endopeptidase can cleave NPY at internal sites, generating various smaller, inactive fragments.[16]
Carboxypeptidases: While C-terminal amidation (as is common in NPY) provides some protection, degradation from the C-terminus can still occur.[17]
A Framework for Stability Assessment: Forced Degradation Studies
To proactively identify potential degradation pathways and develop stability-indicating analytical methods, a forced degradation (or stress testing) study is indispensable.[18][19] This involves subjecting the peptide to harsh chemical and physical conditions to accelerate its degradation.[4][20] Regulatory agencies view these studies as a critical component of pharmaceutical development.[12]
Rationale and Workflow
The goal of a forced degradation study is not to destroy the molecule completely, but to generate a representative profile of degradants that might be observed over the product's shelf life.[12] A typical target is 5-20% degradation of the main peak. The insights gained are fundamental for formulation development and for validating that your analytical methods can separate and quantify these impurities.[18]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation of (Leu31,Pro34)-NPY (13-36)
Objective: To generate potential degradation products and identify the primary degradation pathways for the peptide.
Materials:
(Leu31,Pro34)-NPY (13-36) peptide stock (e.g., 1 mg/mL in water or appropriate buffer).
Hydrochloric Acid (HCl), 1.0 M and 0.1 M.
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M.
Hydrogen Peroxide (H₂O₂), 30%.
Water for Injection (WFI) or HPLC-grade water.
pH meter, calibrated.
Thermostatically controlled ovens/water baths.
Photostability chamber (ICH Q1B compliant).
RP-HPLC system with UV detector.
LC-MS/MS system.
Methodology:
Preparation: For each condition, prepare a sample of the peptide at a target concentration of 0.5 mg/mL. Include a control sample stored at 2-8°C in the dark.
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the peptide solution to achieve a final concentration of 0.1 M HCl. Incubate at 40°C. Collect time points at 2, 4, 8, and 24 hours. Neutralize samples with NaOH before analysis.
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the peptide solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature (25°C). Collect time points at 1, 2, 4, and 8 hours. Neutralize samples with HCl before analysis.
Oxidative Stress: Add a small volume of 3% H₂O₂ to the peptide solution to achieve a final concentration of 0.1% H₂O₂. Incubate at room temperature (25°C) in the dark. Collect time points at 2, 4, 8, and 24 hours.
Thermal Stress (Solid State & Solution):
Solution: Incubate peptide solution at 50°C and 70°C. Collect time points at 1, 3, and 7 days.
Solid: Place lyophilized peptide powder in ovens at 50°C and 70°C. Collect time points at 1, 3, and 7 days, reconstituting before analysis.
Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.
Analysis: Analyze all samples, including controls, using a validated stability-indicating RP-HPLC method (see Section 4.2).
Table 1: Summary of Forced Degradation Conditions
Stress Condition
Typical Reagent/Setting
Target Degradation
Potential Degradation Products
Acid Hydrolysis
0.1 M HCl, 40-60°C
5-20%
Peptide bond cleavage (esp. at Asp), Deamidation
Base Hydrolysis
0.1 M NaOH, 25°C
5-20%
Peptide bond cleavage, Deamidation, Isomerization
Oxidation
0.1-1% H₂O₂, 25°C
5-20%
Oxidation of Tyr residues (+16 Da)
Thermal Stress
50-70°C
5-20%
Aggregation, Deamidation, Oxidation
Photostability
ICH Q1B Light Box
5-20%
Oxidation, photo-degradation of Tyr
The Analytical Toolbox for Stability Assessment
A robust analytical strategy is the cornerstone of any stability study. The methods employed must be "stability-indicating," meaning they can accurately separate the intact peptide from its degradation products and excipients.[18]
Core Technique: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography is the workhorse for peptide analysis. It separates molecules based on their hydrophobicity.
Protocol: Stability-Indicating RP-HPLC Method
System: HPLC with a UV detector set to 214 nm and 280 nm.
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 20 µL.
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The key validation step is demonstrating the resolution between the main peptide peak and all degradant peaks generated during the forced degradation study.
Identification of Degradants: Mass Spectrometry (LC-MS/MS)
Once degradation products are separated by HPLC, their identities must be determined. This is achieved by coupling the HPLC to a mass spectrometer.[19]
LC-MS: Provides the molecular weight of the eluting peaks. A +16 Da mass shift in an oxidative stress sample, for example, strongly suggests the addition of an oxygen atom.
LC-MS/MS: The mass spectrometer isolates a specific degradant peak, fragments it, and analyzes the resulting fragment ions. This allows for the precise localization of the modification (e.g., determining which of the several Tyr residues was oxidized).
Caption: Analytical workflow for degradant identification.
Predicted Degradation Pathways for (Leu31,Pro34)-NPY (13-36)
Based on the known sequence and general peptide chemistry, we can predict the most likely sites of instability.
The porcine sequence for NPY (13-36) is: SKPDNPGEDAPAEDLARYYSALRHYINLITRQRY-NH2.
With the Leu31,Pro34 substitutions, the sequence becomes: SKPDNPGEDAPAEDLARYYSALRHYINLITLPRY-NH2.
Caption: Predicted sites of instability on the peptide.
Enzymatic "Hot Spots": The N-terminal Ser-Lys bond could be susceptible to aminopeptidases, leading to the generation of a (14-36) fragment.
Chemical "Hot Spots":
Oxidation: The four Tyrosine (Y) residues are prime targets for oxidation.
Deamidation: The two Asparagine (N) residues are susceptible to deamidation.
Hydrolysis/Isomerization: The three Aspartic Acid (D) residues are prone to isomerization and cleavage, particularly under acidic conditions.
Strategies for Enhancing Stability
Once the degradation pathways are understood, formulation and chemical modification strategies can be employed to mitigate them.[3][[“]][11]
Formulation Approaches
For a peptide intended for use in an aqueous solution, the formulation is key.
pH and Buffer Selection: The most critical formulation parameter.[3] A pH stability profile should be generated by incubating the peptide in a series of buffers (e.g., acetate, phosphate, citrate) across a pH range (e.g., 4-8) and monitoring degradation over time. The optimal pH will be where the rates of all major degradation pathways (e.g., hydrolysis, deamidation) are minimized.
Excipients:
Antioxidants: To protect against oxidation, antioxidants like methionine or ascorbic acid can be added.
Bulking Agents/Cryoprotectants: For lyophilized (freeze-dried) formulations, agents like mannitol or sucrose are used to provide an elegant cake structure and protect the peptide during freezing and drying.
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20/80) can be included to prevent surface adsorption and aggregation.
Table 2: Common Formulation Strategies for Peptides
Strategy
Mechanism of Action
Example Excipients
pH Optimization
Minimize rates of pH-dependent reactions like hydrolysis and deamidation.
Reduce adsorption to surfaces and prevent aggregation at interfaces.
Polysorbate 20, Polysorbate 80.
Chemical Modification
For future analog design, insights from stability studies can inform chemical modifications to build a more robust molecule.
Amino Acid Substitution: If a specific residue is identified as a major degradation site, it can be substituted. For example, replacing a labile Asp with Glu or an oxidation-prone Tyr with Phe (if tolerated for activity).
N-methylation: Methylating the nitrogen of a peptide bond can confer significant resistance to enzymatic cleavage by peptidases.[21]
Conclusion
The stability of (Leu31,Pro34)-Neuropeptide Y (13-36) is a multifaceted challenge that requires a systematic and scientifically rigorous approach. By combining a deep understanding of fundamental peptide degradation pathways with a well-designed forced degradation study, researchers and drug developers can proactively identify liabilities. This knowledge, generated through a powerful analytical toolbox of RP-HPLC and mass spectrometry, is the foundation for developing stable formulations and designing next-generation analogs with enhanced properties. A thorough characterization of a peptide's stability profile is not merely a quality control exercise; it is an essential component of ensuring data integrity, reproducibility, and the ultimate success of a peptide-based project.
References
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Retrieved from [Link]
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. Retrieved from [Link]
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Retrieved from [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Retrieved from [Link]
Mentlein, R., et al. (2007). Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35: A NEW PEPTIDE GENERATED BY PLASMA KALLIKREIN. Journal of Biological Chemistry. Retrieved from [Link]
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. PNAS. Retrieved from [Link]
Abo-Ali, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals. Retrieved from [Link]
Holst, J. J., et al. (2015). In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
Abo-Ali, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved from [Link]
Wagner, L., et al. (2015). Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery. British Journal of Pharmacology. Retrieved from [Link]
Rose, J. B., et al. (2009). Neuropeptide Y fragments derived from neprilysin processing are neuroprotective in a transgenic model of Alzheimer's disease. Journal of Neuroscience. Retrieved from [Link]
Gehlert, D. R., et al. (1992). [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain. Neuropeptides. Retrieved from [Link]
Fuhlendorff, J., et al. (1990). [Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist. ResearchGate. Retrieved from [Link]
Zhang, Y., et al. (2024). Neuropeptide Y co-opts neuronal ensembles for memory lability and stability. bioRxiv. Retrieved from [Link]
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: A specific Y1 receptor agonist. Proc Natl Acad Sci U S A. Retrieved from [Link]
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. PMC. Retrieved from [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. Retrieved from [Link]
Prades, R., et al. (2025). Intranasal Application of Peptides Modulating the Neuropeptide Y System. ACS Pharmacology & Translational Science. Retrieved from [Link]
Abo-Ali, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. Retrieved from [Link]
Gach, K., et al. (2007). Enzymatic degradation studies of endomorphin-2 and its analogs containing N-methylated amino acids. Ovid. Retrieved from [Link]
Ozcan, A., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Retrieved from [Link]
Jewett, D. C., et al. (1993). [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake. Brain Research. Retrieved from [Link]
Widdowson, P. S. (1997). Distribution of [Leu31,Pro34]NPY-sensitive, BIBP3226-insensitive [125I]PYY(3-36) binding sites in rat brain: possible relationship to Y5 NPY receptors. Brain Research. Retrieved from [Link]
Bio-Techne. (n.d.). [Leu 31 ,Pro 34 ]-Neuropeptide Y (human, rat). Bio-Techne. Retrieved from [Link]
Leibowitz, S. F., et al. (1993). Analysis of neuropeptide Y-induced feeding: dissociation of Y1 and Y2 receptor effects on natural meal patterns. Peptides. Retrieved from [Link]
Pop, A. M., et al. (2025). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. Retrieved from [Link]
MilliporeSigma. (n.d.). Human Neuropeptide Y (NPY). MilliporeSigma. Retrieved from [Link]
Liu, Y., et al. (2022). Degradation Mechanism of Autophagy-Related Proteins and Research Progress. MDPI. Retrieved from [Link]
Song, Y., et al. (1995). Effects of neuropeptide Y and [Leu31,Pro34] neuropeptide Y on experimental gastric lesion formation and gastric secretion in the rat. Life Sciences. Retrieved from [Link]
Di Meo, F., et al. (2024). pH-dependent structural dynamics of the neuropeptide Y in aqueous solution. bioRxiv. Retrieved from [Link]
Goodwin, L. K., et al. (2010). NPY-1R ([Leu 31 ,Pro 34 ]-Neuropeptide Y) and NPY-2R... ResearchGate. Retrieved from [Link]
how to reconstitute (Leu31,pro34)-neuropeptide Y (13-36) for cell culture
Application Note: Reconstitution and Cell Culture Protocol for (Leu31,Pro34)-Neuropeptide Y (13-36) Product Profile & Physicochemical Analysis Before uncapping the vial, it is critical to understand the chemical nature o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reconstitution and Cell Culture Protocol for (Leu31,Pro34)-Neuropeptide Y (13-36)
Product Profile & Physicochemical Analysis
Before uncapping the vial, it is critical to understand the chemical nature of (Leu31,Pro34)-Neuropeptide Y (13-36). This peptide is a C-terminal fragment of the Y1-selective analog [Leu31,Pro34]-NPY.[1] While the full-length analog is a potent Y1/Y5 agonist, the (13-36) truncation typically directs selectivity toward the Y2 receptor; however, the Leu/Pro modifications in this specific fragment may alter binding kinetics compared to the native NPY(13-36).
Modifications: Leucine at position 31 (replacing Isoleucine) and Proline at position 34 (replacing Glutamine).
Net Charge (pH 7.0): Positive (Basic). The sequence contains multiple Arginine (Arg) and Histidine (His) residues, resulting in a high isoelectric point (pI > 9.0).
Hydrophobicity: Moderate to High. The C-terminal region of NPY is amphipathic but prone to aggregation and adsorption to plastic surfaces.
Pre-Reconstitution Planning
Critical Warning: Neuropeptide Y and its analogs are notorious for rapid adsorption to plastic and glass surfaces. Losing 50-80% of your peptide to the tube walls is a common failure mode.
Required Materials
Solvent: Sterile 0.1% Acetic Acid (v/v) in HPLC-grade water.
Why? The basic nature of the peptide requires an acidic environment for optimal protonation and solubility. Neutral water can lead to aggregation.
Vessels:Siliconized microcentrifuge tubes or LoBind (low protein binding) tubes. Do not use standard polystyrene or polypropylene tubes for low-concentration stocks.
Carrier Protein: Fatty-acid free Bovine Serum Albumin (BSA).
Why? BSA coats the plastic surfaces, preventing the peptide from sticking.
Reconstitution Protocol (Step-by-Step)
Step 1: Initial Dissolution (Master Stock)
Target Concentration: 1 mM (or 1 mg/mL depending on experimental needs).
Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation, which causes hydrolysis.
Solvent Addition: Add sterile 0.1% Acetic Acid directly to the vial.
Do not use PBS or cell culture media yet. The salts in PBS can cause immediate precipitation of the high-concentration peptide.
Mixing: Tightly cap the vial. Vortex gently for 10–15 seconds. If particulates remain, sonicate in a water bath for 30–60 seconds.
Visual Check: The solution must be perfectly clear. If cloudiness persists, add 10% volume of sterile DMSO (only if compatible with your cells) or increase acetic acid concentration to 10%.
Step 2: Aliquoting and Storage
Prepare aliquots in LoBind tubes .
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol.
Storage: Store at -80°C . Stable for 6–12 months. Avoid freeze-thaw cycles (maximum 1 cycle recommended).
Cell Culture Application
To treat cells, you must dilute the acidic Master Stock into a physiological buffer. This step carries the highest risk of precipitation if done incorrectly.
Dilution Strategy (The "Carrier" Method)
Vehicle Control: You must run a control well containing the same final concentration of Acetic Acid/BSA.
Mechanism: The BSA immediately sequesters the peptide, preventing it from sticking to the tip or tube as the pH rises.
Add the Intermediate Stock directly to the cell culture wells to achieve the final pharmacologic concentration (typically 10 nM – 1 µM).
Visual Workflows
Figure 1: Reconstitution Decision Tree
Caption: Decision tree for solubilizing hydrophobic/basic NPY fragments. Acetic acid is the primary solvent; DMSO is a rescue solvent.
Figure 2: Cell Culture Dilution Pathway
Caption: Two-step dilution strategy to transition from acidic storage conditions to physiological media without precipitation.
Troubleshooting & FAQs
Q: Can I reconstitute directly in PBS?A:No. The sudden pH jump to 7.4 combined with high salt concentration often causes NPY fragments to precipitate instantly. Once precipitated, they are extremely difficult to re-dissolve.
Q: I don't have LoBind tubes. What now?A: Pre-coat your standard polypropylene tubes. Fill them with PBS + 1% BSA for 1 hour, aspirate, and let dry. This creates a protein "shield" on the plastic.
Q: My cells are sensitive to acid. Will the acetic acid hurt them?A: At the recommended dilution (1:1000 or greater from Master Stock), the final concentration of acetic acid is negligible (<0.0001%) and will be buffered by the bicarbonate in your culture media. Always run a vehicle control to confirm.
References
Sigma-Aldrich. Human Neuropeptide Y (NPY) ELISA Kit Protocol. (Provides standard handling for NPY fragments and stability data).
Beck-Sickinger, A. G., et al. (1990). Structure/affinity relationship of neuropeptide Y analogs with respect to Y1 and Y2 receptors.[2][3] European Journal of Biochemistry. (Foundational work on Leu31/Pro34 modifications).
QYAOBIO. [Leu31,Pro34]-Neuropeptide Y (13-36) Peptide Datasheet. (Confirms sequence identity: PAEDMARYYSALRHYINLLTRPRY-NH2).
NIH/PubChem. Neuropeptide Y Receptor Signaling and Peptide Solubility. (General peptide solubility guidelines for hydrophobic/basic peptides).
Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.[4] (Guidelines on peptide stability in media).
Application Note: Solubility Profiling & Reconstitution of (Leu31, Pro34)-NPY Analogs
This Application Note is designed to guide researchers through the solubility profiling and reconstitution of Neuropeptide Y (NPY) analogs, specifically addressing the query regarding (Leu31, Pro34)-NPY and the (13-36) f...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to guide researchers through the solubility profiling and reconstitution of Neuropeptide Y (NPY) analogs, specifically addressing the query regarding (Leu31, Pro34)-NPY and the (13-36) fragment .
Executive Summary & Compound Clarification
Before proceeding with solubility protocols, it is critical to verify the exact identity of your peptide, as the user query mixes nomenclature from two distinct standard reagents.
[Leu31, Pro34]-NPY (Full Length 1-36): This is the standard, high-affinity Y1 Receptor Agonist . It is a full-length analog where Leucine replaces Isoleucine at position 31, and Proline replaces Glutamine at position 34. These mutations stabilize the
-helix and prevent the "PP-fold," thereby reducing affinity for Y2 receptors.
NPY (13-36): This is the standard C-terminal fragment and a selective Y2 Receptor Agonist .
[Leu31, Pro34]-NPY (13-36): If you possess this specific fragment, it is a non-standard, likely custom-synthesized peptide. It combines the Y1-stabilizing mutations with the Y2-selective truncation.
Solubility Directive:
While full-length NPY analogs often exhibit moderate water solubility (up to 1 mg/mL), C-terminal fragments (13-36) are significantly more hydrophobic and prone to aggregation. They lack the hydrophilic N-terminal domain (residues 1-12). Therefore, DMSO is the preferred solvent for stock solutions of (13-36) fragments to ensure monomeric stability.
Physicochemical Analysis: The "Why" Behind the Protocol
To choose the right solvent, we must understand the molecular mechanics of the peptide in solution.
In Water (Aqueous Buffer):
The hydrophobic faces of the helices seek to avoid water. They stack against each other, leading to dimerization or higher-order aggregation . This can result in:
Precipitation (visible turbidity).
Adsorption to plastic surfaces (loss of peptide).
Inconsistent assay data (aggregates may not bind the receptor).
In DMSO (Dimethyl Sulfoxide):
DMSO is a polar aprotic solvent.[2] It effectively solvates the hydrophobic face of the helix, preventing the "stacking" interaction. It breaks down intermolecular hydrogen bonds that stabilize
-sheet aggregates (though NPY is helical, this general property aids solubility).
Solvent A (Stock): Sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).
Solvent B (Diluent): PBS (pH 7.4) or Assay Buffer + 0.1% BSA (Bovine Serum Albumin). BSA is critical to coat plastic and prevent peptide loss during dilution.
Figure 1: Recommended reconstitution workflow prioritizing DMSO to ensure monomeric stability and prevent aggregation.
Step-by-Step Procedure
Step 1: Calculate the Volume (The "Net Peptide" Trap)
Peptides are sold by gross weight, but they contain salts and water. Check the Certificate of Analysis (CoA) for Net Peptide Content (NPC) .
Step 2: Primary Solubilization (The "Hard" Stock)
Bring the peptide vial to room temperature before opening to prevent condensation.
Add anhydrous DMSO to the vial to achieve a concentration of 1 mM to 5 mM .
Note: For a typical 1 mg vial (MW ~3000 Da), 1 mM is approx 3 mg/mL. Adding ~330 µL DMSO to 1 mg peptide is a safe starting point.
Vortex gently for 30 seconds. Inspect for clarity. If turbid, sonicate for 5-10 seconds.
Step 3: Aliquoting & Storage
Immediately divide the DMSO stock into small aliquots (e.g., 10-20 µL) using LoBind tubes .
Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).
Avoid freeze-thaw cycles.
Step 4: Assay Preparation (The Dilution)
On the day of the experiment, thaw one aliquot.
Prepare your assay buffer (e.g., PBS or KRB). Crucial: Add 0.1% BSA or 0.01% Tween-20 to the buffer before adding the peptide. This "sacrificial" protein/surfactant occupies surface binding sites on the plastic.
Increase stock concentration so the dilution factor is higher (e.g., 1:1000 dilution).
Precipitation on Dilution
"Crash out" effect when moving from DMSO to saline.
Dilute in steps (e.g., DMSO 50% DMSO Buffer) or vortex immediately upon addition.
References
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[3][4][5] Proceedings of the National Academy of Sciences, 87(1), 182-186.[3][5][6]
Bachem. "Handling and Solubility of Peptides." Bachem Technical Guides.
Application Note: Storage Conditions, Shelf Life, and Handling Protocols for [Leu³¹, Pro³⁴]-Neuropeptide Y (13-36)
Physicochemical Profiling & Vulnerability Analysis [Leu³¹, Pro³⁴]-Neuropeptide Y (13-36) is a synthetic 24-amino acid truncated analog of Neuropeptide Y (NPY). While full-length [Leu³¹, Pro³⁴]-NPY is a well-characterized...
[Leu³¹, Pro³⁴]-Neuropeptide Y (13-36) is a synthetic 24-amino acid truncated analog of Neuropeptide Y (NPY). While full-length [Leu³¹, Pro³⁴]-NPY is a well-characterized Y1-receptor selective agonist [1], the (13-36) truncation represents a specialized structural analog frequently utilized in structure-activity relationship (SAR) mapping and competitive binding assays.
To establish robust storage conditions, we must first analyze the peptide's primary sequence (PAEDMARYYSALRHYINLLTRPRY-NH₂ ) to understand the causality behind its degradation pathways:
Oxidation Susceptibility: The presence of Methionine at position 17 (the 5th residue in this fragment) makes the peptide highly vulnerable to oxidation, forming methionine sulfoxide if exposed to atmospheric oxygen or free radicals.
Photo-Degradation: The sequence contains four Tyrosine residues (Tyr²⁰, Tyr²¹, Tyr²⁷, Tyr³⁶) and one Histidine (His²⁶), rendering the peptide sensitive to UV-induced photo-oxidation and cross-linking.
Hygroscopicity & Hydrolysis: Like most lyophilized peptides, it is highly hygroscopic. Premature exposure to ambient humidity causes condensation, which acts as a catalyst for spontaneous peptide bond hydrolysis.
Isoelectric Point (pI) & Solubility: With two acidic residues (Glu, Asp) and five basic residues (Arg x4, His), the peptide carries a net positive charge at physiological pH. This basic nature makes it freely soluble in sterile water or slightly acidic buffers, eliminating the need for harsh organic solvents (like DMSO) which can complicate downstream assays [2].
Mechanistic pathways of peptide degradation caused by improper environmental exposure.
Quantitative Storage Parameters
Strict adherence to temperature and environmental controls is non-negotiable for maintaining the structural integrity of this peptide. The following table summarizes the validated shelf life across different states [2][3].
Peptide State
Storage Temperature
Environment
Validated Shelf Life
Critical Handling Notes
Lyophilized Powder
-20°C to -80°C
Desiccated, Dark
24 to 36 Months
Keep sealed in original vial. Do not remove desiccant.
Lyophilized Powder
4°C
Desiccated, Dark
< 1 Month
Only acceptable for short-term transit or temporary holding.
Reconstituted Solution
-80°C
Sealed Aliquots
3 to 6 Months
Must be aliquoted immediately. Avoid frost-free freezers.
Reconstituted Solution
-20°C
Sealed Aliquots
1 to 2 Months
Increased risk of localized concentration gradients.
Working Solution
4°C
On Ice
< 1 Week
Discard after experiment. Do not re-freeze.
Self-Validating Reconstitution Protocol
The transition from a lyophilized powder to an aqueous solution is the most critical failure point in peptide handling. This protocol is designed as a self-validating system, ensuring that any errors are caught before the peptide is introduced into an assay.
Phase 1: Preparation & Equilibration
Causality Check: Opening a cold vial in a humid laboratory instantly draws moisture into the hygroscopic powder, initiating hydrolysis.
Remove the sealed vial of [Leu³¹, Pro³⁴]-Neuropeptide Y (13-36) from the -20°C/-80°C freezer.
Place the vial in a desiccator at room temperature for 30 to 60 minutes before breaking the seal.
Centrifuge the vial at 10,000 x g for 1 minute. Validation: This ensures all lyophilized flakes, which may have adhered to the cap during transit, are pelleted at the bottom.
Phase 2: Solubilization
Calculate the required volume of solvent to achieve your desired stock concentration (e.g., 1 mM).
Add sterile, endotoxin-free Milli-Q water directly to the pellet.
Cap the vial and gently vortex or invert. If necessary, sonicate in a room-temperature water bath for 30 seconds. Do not apply heat.
Self-Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% pellucid (crystal clear). Any turbidity, opalescence, or particulate matter indicates incomplete dissolution or aggregation. If turbid, add a trace amount of 0.1M Acetic Acid (up to 5% of total volume) to aid protonation of the basic residues, then re-vortex.
Phase 3: Aliquoting & Cryopreservation
Causality Check: Repeated freeze-thaw cycles strip the hydration shell from the peptide, exposing hydrophobic domains that irreversibly aggregate.
Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) using low-protein-binding microcentrifuge tubes.
Snap-freeze the aliquots in liquid nitrogen or a dry-ice/ethanol bath.
Transfer immediately to a -80°C freezer. Ensure the freezer is not a frost-free model, as the automatic temperature cycling will degrade the peptide.
Step-by-step logical workflow for the reconstitution and cryopreservation of the peptide.
Experimental Handling: Day of Assay
When utilizing [Leu³¹, Pro³⁴]-Neuropeptide Y (13-36) for in vitro assays (e.g., competitive radioligand binding or patch-clamp electrophysiology), follow these handling rules to prevent intra-assay variability:
Thawing: Remove a single aliquot from -80°C and thaw rapidly by rolling the tube between your fingers or placing it in a room-temperature water bath for a few seconds. Rapid thawing prevents the formation of damaging ice-crystal gradients.
Dilution: Dilute the stock solution to your working concentration using your assay buffer (e.g., ACSF for electrophysiology, or HEPES buffer with 0.1% BSA for binding assays). The addition of 0.1% Bovine Serum Albumin (BSA) is highly recommended to prevent the peptide from adsorbing to plastic surfaces during the experiment.
Discarding: Once the aliquot is thawed, keep it on ice for the duration of the experiment. Discard any unused portion at the end of the day. Never re-freeze.
References
Fuhlendorff, J., Gether, U., Aakerlund, L., Langeland-Johansen, N., Thøgersen, H., Melberg, S. G., Olsen, U. B., Thastrup, O., & Schwartz, T. W. (1990).[Leu31, Pro34]Neuropeptide Y: A specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186.
URL:[Link]
Application
Application Notes and Protocols for Immunohistochemical Detection of Neuropeptide Y
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Neuropeptide Y (NPY) Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most abun...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Neuropeptide Y (NPY)
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most abundant and widely distributed peptides in the central and peripheral nervous systems.[1][2] It is involved in a vast array of physiological processes, including the regulation of appetite, stress and anxiety responses, blood pressure, and circadian rhythms.[1] In the brain, high concentrations of NPY are found in regions like the arcuate nucleus of the hypothalamus, where it potently stimulates food intake.[1][3] Given its central role in homeostasis, the NPY system, including its various Y-receptors (Y1, Y2, Y4, Y5), is a significant area of research for conditions such as obesity, metabolic syndrome, and mood disorders.[4]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of NPY within tissue, providing critical insights into its expression patterns in both healthy and diseased states. These application notes provide a detailed, field-proven protocol for the successful immunohistochemical staining of Neuropeptide Y.
A Note on Terminology: NPY vs. NPY Receptor Agonists
It is crucial to distinguish between the endogenous neuropeptide (NPY) and its synthetic analogs used in pharmacological studies. The term "(Leu31,Pro34)-Neuropeptide Y" refers to a specific, high-affinity synthetic agonist for the NPY Y1 receptor subtype.[5][6][7] This and other analogs, such as the C-terminal fragment NPY(13-36) which is a putative Y2 agonist, are invaluable tools for studying receptor function and distribution.[8] However, these ligands are not "markers" or antibodies used for direct detection in standard immunohistochemistry. IHC protocols utilize specific antibodies that bind to the endogenous NPY peptide itself. While techniques like receptor autoradiography use radiolabeled ligands like [¹²⁵I]-PYY in the presence of specific agonists to map receptor subtypes, that is a distinct methodology from the antibody-based approach detailed here.[8] This guide will focus exclusively on the immunohistochemical detection of the NPY peptide.
Principle of Indirect Immunohistochemistry
This protocol employs an indirect detection method. First, an unlabeled primary antibody, raised against NPY, is applied to the tissue section and binds specifically to the NPY antigen. Subsequently, a labeled secondary antibody, which is directed against the host species of the primary antibody (e.g., goat anti-rabbit), is applied. This secondary antibody is conjugated to an enzyme (like Horseradish Peroxidase, HRP) or a fluorophore. In chromogenic detection, the enzyme reacts with a substrate to produce a colored precipitate at the antigen site. In fluorescent detection, the fluorophore is excited by light of a specific wavelength and emits light of a different wavelength, which can be visualized with a fluorescence microscope.
Figure 1: General workflow for indirect immunohistochemistry.
Materials and Reagents
Reagent/Material
Recommended Specifications
Primary Antibody
Rabbit polyclonal or monoclonal anti-NPY antibody. It is critical to select an antibody validated for IHC. Examples: Cell Signaling Technology #11976[4], Abcam ab319115.
Secondary Antibody
Goat anti-Rabbit IgG (H+L) conjugated to HRP (for chromogenic) or a fluorophore (e.g., Alexa Fluor™ 488) (for immunofluorescence).
Fixative
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Modifications for frozen sections are noted where applicable.
Part A: Tissue Preparation and Sectioning
Perfusion and Fixation: For animal studies, perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the tissue of interest (e.g., brain) in 4% PFA for 24 hours at 4°C. Rationale: Perfusion fixation provides superior morphological preservation compared to immersion fixation.
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
Sectioning: Cut 5-10 µm thick sections using a microtome and float them onto charged microscope slides. Dry the slides overnight at 37°C.
Part B: Deparaffinization and Rehydration
Immerse slides in xylene: 2 changes, 5 minutes each.
Causality: Formalin fixation creates protein cross-links that can mask the antigenic epitope, preventing antibody binding. Heat-Induced Epitope Retrieval (HIER) uses heat and a specific pH buffer to break these cross-links and "unmask" the antigen.[9][10]
Buffer Immersion: Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0).
Heating: Heat the slides in a pressure cooker or microwave until the buffer reaches 95-100°C. Maintain this temperature for 10-20 minutes. Do not allow the buffer to boil away.[11][12]
Cooling: Remove from heat and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
Rinsing: Rinse slides in distilled water, then in TBST wash buffer.
Part D: Staining Procedure
Peroxidase Block (for HRP detection only): Incubate sections with 3% Hydrogen Peroxide in PBS for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
Blocking Non-Specific Binding: Circle the tissue with a hydrophobic barrier pen. Apply Blocking Buffer (e.g., 5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.[13][14] Rationale: The serum proteins bind to non-specific sites in the tissue, preventing the primary and secondary antibodies from binding non-specifically and causing high background.
Primary Antibody Incubation: Gently tap off the blocking buffer (do not rinse). Dilute the anti-NPY primary antibody in Antibody Diluent to its optimal concentration (typically 1:500 - 1:2000; this must be optimized). Apply to the sections and incubate overnight at 4°C in a humidified chamber.[15]
Washing: Wash the slides three times in TBST for 5 minutes each.
Secondary Antibody Incubation: Apply the HRP- or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature. Protect from light if using a fluorescent conjugate.
Washing: Repeat the wash step as in D4.
Part E: Detection and Visualization
For Chromogenic (DAB) Detection:
Prepare the DAB substrate solution immediately before use.
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate develops. Monitor under a microscope to avoid over-staining.
Immediately stop the reaction by immersing the slides in distilled water.
Counterstain: Immerse slides in Hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, then apply a permanent mounting medium and a coverslip.
For Fluorescent Detection:
Counterstain: Mount directly with an aqueous mounting medium containing DAPI.
Seal the edges of the coverslip with nail polish.
Store slides in the dark at 4°C until imaging.
Controls for a Self-Validating System
To ensure the trustworthiness of your results, the following controls are mandatory:
Negative Control: Omit the primary antibody incubation step. This control ensures that the secondary antibody is not binding non-specifically. No signal should be observed.
Positive Tissue Control: Use a tissue known to express high levels of NPY, such as the rat hypothalamus. This validates that the protocol and reagents are working correctly.
Antigen Competition (Optional but recommended): Pre-incubate the primary antibody with a saturating concentration of the NPY peptide before applying it to the tissue. This should abolish the specific staining signal.
Expected Results and Troubleshooting
NPY-immunoreactive cells and fibers are expected in specific brain regions. In the rat brain, dense staining is typically observed in the arcuate nucleus, hippocampus, caudate putamen, and cortex.[16]
Problem
Potential Cause
Suggested Solution
No Signal / Weak Signal
Inactive primary/secondary antibody
Use fresh, properly stored antibodies.
Insufficient antigen retrieval
Optimize HIER time, temperature, or buffer pH.
Primary antibody concentration too low
Perform a dilution series to find the optimal concentration.
High Background
Non-specific antibody binding
Increase blocking time or concentration of serum in blocking buffer.
Insufficient washing
Increase the number or duration of wash steps.
Primary antibody concentration too high
Use a more dilute primary antibody solution.
Endogenous peroxidase/biotin activity
Ensure peroxidase blocking step was performed (for HRP). Consider avidin/biotin block if using a biotin-based system.
NPY Signaling Pathway
NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and other cellular functions.
Figure 2: Simplified NPY signaling via Gi/o-coupled receptors.
References
Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]
Danger, J. M., Tonon, M. C., Jenks, B. G., Saint-Pierre, S., Martel, J. C., Fasolo, A., ... & Vaudry, H. (1990). Neuropeptide Y: localization in the central nervous system and neuroendocrine functions. Fundamental and Clinical Pharmacology, 4(4), 307-340. Retrieved from [Link]
Synaptic Systems. (n.d.). Protocol for Neuropeptide Y Antibody (Cat. No. 394 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved from [Link]
Santos-Carvalho, A., El-Nimr, N., & Ambrósio, A. F. (2015). Neuropeptide Y system in the retina: From localization to function. Neuroscience & Biobehavioral Reviews, 54, 73-86. Retrieved from [Link]
Fuhlendorff, J., Gether, U., Aakerlund, L., Langeland-Johansen, N., Thøgersen, H., Melberg, S. G., ... & Schwartz, T. W. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186. Retrieved from [Link]
van der Loos, C. M., & Teeling, P. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Histopathology, 59(1), 1-3. Retrieved from [Link]
Zukowska-Grojec, Z., Karwatowska-Prokopczuk, E., Rose, W., Rone, J., Movafagh, S., Ji, H., ... & Grouzmann, E. (1998). Neuropeptide Y: a novel angiogenic factor from the sympathetic nerves and endothelium. Circulation Research, 83(2), 187-195. Retrieved from [Link]
ResearchGate. (n.d.). Neuropeptide Y: Localization in the central nervous system and neuroendocrine functions. Retrieved from [Link]
ACS Fall 2025. (n.d.). Development of electrochemical aptamer-based neuropeptide y sensor. Retrieved from [Link]
Gehlert, D. R., Gackenheimer, S. L., & Schober, D. A. (1992). [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain. Neuroscience letters, 141(1), 133-136. Retrieved from [Link]
DC Chemicals. (n.d.). Neuropeptide Y Receptor. Retrieved from [Link]
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: A Specific Y1 Receptor Agonist. PubMed. Retrieved from [Link]
Creative Diagnostics. (n.d.). Anti-Neuropeptide Y polyclonal antibody (DPABH-00058). Retrieved from [Link]
Isca Biochemicals. (n.d.). [Leu31,Pro34]-Neuropeptide Y (human, rat). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) [Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist. Retrieved from [Link]
MDPI. (2022). Ultrasensitive and Cost-Effective Detection of Neuropeptide-Y by a Disposable Immunosensor: A New Functionalization Route for Indium-Tin Oxide Surface. Retrieved from [Link]
ACS Publications. (2025). Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains. Retrieved from [Link]
Atlas Antibodies. (n.d.). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Retrieved from [Link]
Ding, Y. Q., Kaneko, T., & Mizuno, N. (2001). Immunohistochemical localization of the neuropeptide Y Y1 receptor in rat central nervous system. Brain research, 889(1-2), 195-211. Retrieved from [Link]
El-Hage, S., et al. (2015). Immunohistochemical distribution of neuropeptide Y, peptide YY, pancreatic polypeptide-like immunoreactivity and their receptors in the epidermal skin of healthy women. Peptides, 69, 56-65. Retrieved from [Link]
ResearchGate. (n.d.). The categorization of neuropeptide Y by immunohistochemistry of.... Retrieved from [Link]
ACS Publications. (2024). Development of a Neuropeptide Y-Sensitive Implantable Microelectrode for Continuous Measurements. Retrieved from [Link]
administration routes for (Leu31,pro34)-neuropeptide Y (13-36) in metabolic research
Application Notes and Protocols for Neuropeptide Y Analogs in Metabolic Research A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Neuropeptide Y System in Metabolic Reg...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols for Neuropeptide Y Analogs in Metabolic Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Neuropeptide Y System in Metabolic Regulation
Neuropeptide Y (NPY) is a potent and abundant neuropeptide in the mammalian central nervous system, playing a critical role in the regulation of energy homeostasis.[1][2] Its actions are mediated by a family of G protein-coupled receptors, primarily the Y1, Y2, Y4, and Y5 subtypes.[1] In the context of metabolic research, the NPY system is a key target for understanding and potentially treating conditions like obesity and type 2 diabetes. Central administration of NPY is known to stimulate food intake, decrease energy expenditure, and promote a state of positive energy balance.[2][3]
This guide provides detailed application notes and protocols for the administration of specific NPY receptor agonists, focusing on their use in metabolic studies. A point of clarification is necessary regarding the compound "(Leu31,Pro34)-Neuropeptide Y (13-36)". Scientific literature extensively characterizes [Leu31,Pro34]-Neuropeptide Y as a selective Y1 receptor agonist and Neuropeptide Y (13-36) as a Y2/Y5 receptor agonist.[4][5] The combined form is not commonly studied. Therefore, this guide will focus on the administration and application of these two well-established analogs to investigate the distinct roles of Y1 and Y2/Y5 receptor pathways in metabolism.
Peptide Profiles: Targeting Specific NPY Receptors
[Leu31,Pro34]-Neuropeptide Y: A Selective Y1 Receptor Agonist
[Leu31,Pro34]-NPY is a synthetic analog of NPY with a high affinity for the Y1 receptor, and also shows affinity for Y4 and Y5 receptors.[6] Activation of the Y1 receptor is strongly associated with an orexigenic (appetite-stimulating) effect.[6][7][8] Studies have shown that central administration of [Leu31,Pro34]-NPY increases food intake, particularly of carbohydrates, and can lead to weight gain with chronic administration.[3][9]
Neuropeptide Y (13-36): A Y2 and Y5 Receptor Agonist
NPY (13-36) is a C-terminal fragment of NPY that preferentially binds to Y2 and Y5 receptors.[5] The role of these receptors in feeding is more complex. While some studies suggest a modest effect on food intake, others indicate that Y2 receptor activation may have an inhibitory effect on feeding.[8][9] Central administration of NPY (13-36) has been shown to produce vasopressor effects.[5][10]
Administration Routes and Protocols
The choice of administration route is critical and depends on the research question. Central administration via intracerebroventricular (ICV) injection is used to study the direct effects on the brain, bypassing the blood-brain barrier. Peripheral administration (intraperitoneal, subcutaneous, intravenous) is used to investigate systemic effects and the influence of peripherally-acting peptides on metabolism.
I. Intracerebroventricular (ICV) Administration
This method delivers the peptide directly into the ventricular system of the brain, allowing for the investigation of its central effects on metabolic regulation.
A. Surgical Protocol for Cannula Implantation in Rodents
Aseptic surgical technique is paramount for the well-being of the animal and the validity of the experimental results.
Anesthetize the animal and place it in the stereotaxic apparatus.[11]
Shave the scalp and sterilize the area with an antiseptic solution.
Make a midline incision to expose the skull.
Using a stereotaxic atlas, determine the coordinates for the desired ventricle (e.g., lateral ventricle). For mice, typical coordinates relative to bregma are: -0.5 mm anteroposterior, ±1.1 mm mediolateral, and -3.0 mm dorsoventral.[12]
Drill a small hole at the determined coordinates.
Slowly lower the guide cannula to the target depth.
Secure the cannula to the skull using dental cement.[12]
Insert the dummy cannula to keep the guide cannula patent.
Suture the scalp incision.
Provide post-operative care, including analgesia, and allow for a recovery period of at least one week before starting experiments.[11]
B. ICV Injection Protocol
Materials:
Peptide stock solution
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline as a vehicle
Hamilton syringe with a needle that extends slightly beyond the guide cannula
Polyethylene tubing
Peptide Preparation:
Reconstitute the lyophilized peptide in sterile aCSF or saline to create a stock solution. For example, dissolve 1 mg of peptide in 1 ml of vehicle to get a 1 mg/ml stock.
Further dilute the stock solution to the desired final concentration for injection. It is recommended to prepare fresh dilutions for each experiment.
Injection Procedure:
Gently restrain the animal.
Remove the dummy cannula from the guide cannula.
Connect the injection needle to the Hamilton syringe via polyethylene tubing and fill with the peptide solution.
Insert the injection needle into the guide cannula.
Infuse the solution slowly over 1-2 minutes to avoid a rapid increase in intracranial pressure.[13] Typical injection volumes are 1-5 µl.[13]
Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.[13]
Slowly withdraw the injection needle and replace the dummy cannula.
Return the animal to its cage and monitor for any adverse reactions.
II. Peripheral Administration
These routes are less invasive and are used to assess the systemic effects of the peptides.
A. Intraperitoneal (IP) Injection
Procedure:
Restrain the rodent, turning it to a supine position with the head tilted slightly down.
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
Inject the peptide solution. The typical injection volume for a mouse is 100-200 µl.
B. Subcutaneous (SC) Injection
Procedure:
Gently lift the loose skin on the back of the neck or flank to form a tent.
Insert a 25-27 gauge needle into the base of the skin tent.
Inject the peptide solution. A study on subcutaneous infusion of a neuropeptide used a 12-day infusion protocol.[14] For single injections, a volume of 200 µl has been used in mice.[15]
C. Intravenous (IV) Injection
Procedure (Tail Vein Injection in Mice):
Warm the mouse under a heat lamp to dilate the tail veins.
Place the mouse in a restrainer.
Swab the tail with alcohol.
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
Slowly inject the peptide solution. Successful injection is indicated by the clearing of the vein.
Data Presentation: Quantitative Dosing and Effects
The following table summarizes typical dosages and observed metabolic effects for [Leu31,Pro34]-NPY and NPY (13-36) from preclinical studies. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental model and research question.
Peptide
Administration Route
Species
Typical Dosage Range
Observed Metabolic Effects
References
[Leu31,Pro34]-NPY
ICV (PVN)
Rat
100 pmol
Increases carbohydrate intake, increases meal size, reduces protein intake.
Caption: NPY receptor signaling pathways in metabolic regulation.
Experimental Workflow for In Vivo Metabolic Studies
Caption: General experimental workflow for in vivo metabolic studies.
References
Title: Intracerebroventricular Neuropeptide Y Infusion Precludes Inhibition of Glucose and VLDL Production by Insulin
Source: American Diabetes Association
URL: [Link]
Title: Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice
Source: ScienceDirect
URL: [Link]
Title: Intracerebroventricular administration of compound in Mus Musculus
Source: Protocols.io
URL: [Link]
Title: Analysis of neuropeptide Y-induced feeding: dissociation of Y1 and Y2 receptor effects on natural meal patterns
Source: PubMed
URL: [Link]
Title: Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats
Source: PMC - NIH
URL: [Link]
Title: [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist.
Source: PNAS
URL: [Link]
Title: Evaluation of Longevity of Intracerebroventricle Cannulation (IVC) in Rats and Mice
Source: Charles River Laboratories
URL: [Link]
Title: NPY receptors as potential targets for anti-obesity drug development
Source: PMC - NIH
URL: [Link]
Title: Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat
Source: PubMed
URL: [Link]
Title: [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake
Source: PubMed
URL: [Link]
Title: Subcutaneous infusion of neurosecretory protein GL promotes fat accumulation in mice
Source: ScienceDirect
URL: [Link]
Title: [Leu31, Pro34]neuropeptide Y: A Specific Y1 Receptor Agonist
Source: PubMed
URL: [Link]
Title: Neuropeptide Y (13-36), human
Source: GenScript
URL: [Link]
Title: Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies
Source: PMC - NIH
URL: [Link]
Title: Review Of NPY And NPY Receptor For Obesity
Source: Internet Scientific Publications
URL: [Link]
Title: NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model
Source: PMC - NIH
URL: [Link]
Title: The Feeding Response to Melanin-Concentrating Hormone Is Attenuated by Antagonism of the NPY Y1-Receptor in the Rat
Source: Endocrine Society
URL: [Link]
Title: Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity
Source: PLOS One
URL: [Link]
handling precautions for lyophilized (Leu31,pro34)-neuropeptide Y (13-36)
Application Note: Handling Precautions and Protocols for Lyophilized (Leu31,Pro34)-Neuropeptide Y (13-36) Introduction & Molecule Profile The peptide (Leu31,Pro34)-Neuropeptide Y (13-36) is a synthetic fragment analog of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling Precautions and Protocols for Lyophilized (Leu31,Pro34)-Neuropeptide Y (13-36)
Introduction & Molecule Profile
The peptide (Leu31,Pro34)-Neuropeptide Y (13-36) is a synthetic fragment analog of Neuropeptide Y (NPY).[1] It represents a unique pharmacological tool that combines the C-terminal truncation of the NPY(13-36) fragment with the specific [Leu31,Pro34] amino acid substitutions found in Y1-selective agonists.
Biological Context:
Wild-type NPY(13-36): A selective agonist for the Y2 receptor . The removal of the N-terminus (residues 1-12) eliminates affinity for the Y1 receptor.
Full-length [Leu31,Pro34]-NPY: A selective agonist for the Y1 receptor (and Y4/Y5).[1][2] The substitutions (Ile31→Leu, Gln34→Pro) disrupt the alpha-helical structure required for Y2 binding.
The Hybrid (Leu31,Pro34)-NPY (13-36): This double-modified peptide lacks the N-terminus (loss of Y1 affinity) and contains the Pro34 mutation (loss of Y2 affinity). Consequently, it is frequently utilized as a negative control or to probe non-canonical binding sites/mechanisms where standard Y1/Y2 signaling is absent.
Critical Handling Requirement: This peptide contains a Methionine (Met) residue at position 17 (relative to the full NPY sequence) and multiple Arginine (Arg) residues. This makes it susceptible to oxidative degradation and adsorption to laboratory plastics.
Soluble in water or dilute acid; prone to aggregation in high-salt buffers (PBS).
Storage & Stability Protocols
Proper storage of the lyophilized powder is the first line of defense against degradation.
A. Arrival & Long-Term Storage
Upon receipt, the peptide is typically lyophilized (freeze-dried).
Immediate Action: Centrifuge the vial at 5,000 x g for 1 minute before opening. This ensures the peptide powder, which may have dispersed during transit, settles at the bottom.[3]
Desiccation: Store the vial in a desiccator at -20°C . Moisture is the enemy of peptide stability, promoting hydrolysis.
Stability Window:
Lyophilized (-20°C): Stable for 12–24 months .
Lyophilized (Room Temp): Stable for 1–2 weeks (avoid if possible).
B. The "Warm-Up" Rule (Crucial)
Never open a cold peptide vial immediately.
Protocol: Remove the vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for at least 30–60 minutes inside the desiccator.
Causality: Opening a cold vial introduces condensation from the ambient air. This moisture activates proteases (if present) and accelerates hydrolysis, ruining the batch before reconstitution.
Reconstitution Protocol (Self-Validating System)
This protocol uses a "solubility check" step to prevent the loss of the entire sample.
Reagents Required:
Sterile, Deionized Water (Milli-Q, >18 MΩ).
0.1% Acetic Acid (sterile filtered).
LoBind (Low Protein Binding) Microcentrifuge Tubes.[3]
Step-by-Step Procedure:
Solvent Selection:
Due to the net positive charge (Basic pI ~9.8) and the presence of hydrophobic residues (Leu, Pro, Tyr), 0.1% Acetic Acid is the recommended primary solvent. It protonates the basic residues, ensuring repulsion between peptide molecules and preventing aggregation.
Avoid PBS or saline initially. The salt ions shield the charges, leading to hydrophobic collapse and precipitation.
The 10% Test (Validation Step):
Do not add solvent to the master vial immediately.
Weigh out a small amount (e.g., 0.1 mg) or carefully pipette a small volume of solvent (if reconstituting the whole vial) to the side.
Add 0.1% Acetic Acid to achieve a concentration of 1 mg/mL .
Visual Check: The solution should be crystal clear. If it is cloudy or has "schlieren" lines (swirls), sonicate briefly (5–10 seconds).
Full Reconstitution:
Add the calculated volume of 0.1% Acetic Acid to the peptide vial.
Mixing: Do NOT vortex. Vortexing introduces air bubbles and shear stress, oxidizing the Methionine residue. Instead, use gentle inversion or pipette up and down slowly.[4]
Stock Concentration:
Aim for a stock concentration of 1 mM or 1 mg/mL . Lower concentrations (<0.1 mg/mL) increase the rate of adsorption to the tube walls.
Experimental Usage & Aliquoting
Once in solution, the clock starts ticking.
A. Aliquoting Strategy
Vessel: Use LoBind polypropylene tubes. Standard tubes can adsorb up to 30% of the peptide within hours.
Volume: Aliquot into single-use volumes (e.g., 10 µL or 20 µL).
Freeze-Thaw: Limit to ONE freeze-thaw cycle. The formation of ice crystals can denature the peptide structure.[3]
B. Dilution for Assays
When ready to use in a cell assay (e.g., HEK293 cells expressing Y receptors):
Thaw the aliquot on ice.
Dilute to the working concentration (e.g., 100 nM) using your assay buffer (e.g., Krebs-Ringer or PBS).
Timing: Perform this dilution immediately before application . Do not store the diluted peptide in PBS for extended periods.[5]
Visualized Workflows
Figure 1: Reconstitution Decision Tree
This diagram guides the researcher through the critical decision-making process for solubilizing the peptide safely.
Caption: Decision matrix for reconstituting (Leu31,Pro34)-NPY (13-36) to ensure solubility and stability.
Figure 2: NPY Receptor Selectivity Context
Understanding where this peptide fits in the receptor landscape is crucial for experimental design.
Caption: Pharmacological profile showing the loss of Y1 and Y2 affinity in the double-modified fragment.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Precipitate upon thawing
"Salting out" effect or pH shift during freezing.[3]
Gently warm to 30°C. If persistent, add 1-2 µL of acetic acid. Do not filter (loss of peptide).
Loss of Activity
Methionine oxidation or adsorption.
Use degassed buffers. Switch to LoBind tubes. Ensure no vortexing occurred.
Inconsistent Data
Variable concentration due to adsorption.
Verify concentration via UV absorbance (A280) using the extinction coefficient of Tyrosine/Tryptophan (This peptide has Tyrosines).
References
Fuhlendorff, J., et al. (1990).[2][6] [Leu31, Pro34]neuropeptide Y: A specific Y1 receptor agonist.[1][2][7][8][9][10] Proceedings of the National Academy of Sciences, 87(1), 182-186.[2][7][8]
Grandt, D., et al. (1996). Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV. Regulatory Peptides, 67(1), 33-37.
Beck-Sickinger, A. G., & Jung, G. (1995). Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors. Biopolymers, 37(2), 123-142.
Bachem Technical Guides. Handling and Storage of Peptides.
Thermo Fisher Scientific. Peptide Handling Guidelines: Solubilization and Storage.
fluorescence labeling techniques for (Leu31,pro34)-neuropeptide Y (13-36) tracking
Application Note: Fluorescence Labeling and Tracking of [Leu31,Pro34]-Neuropeptide Y (13-36) Executive Summary The chimeric peptide fragment [Leu31,Pro34]-Neuropeptide Y (13-36) (CAS: 302798-54-5) is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fluorescence Labeling and Tracking of [Leu31,Pro34]-Neuropeptide Y (13-36)
Executive Summary
The chimeric peptide fragment [Leu31,Pro34]-Neuropeptide Y (13-36) (CAS: 302798-54-5) is a highly specialized pharmacological tool. While intact Neuropeptide Y (NPY) binds all Y-receptor subtypes, the[Leu31,Pro34] substitution traditionally shifts selectivity toward Y1/Y4/Y5 receptors[1], and the N-terminal truncation (13-36) typically abolishes Y1 affinity in favor of Y2[2]. The combination of these modifications creates a unique ligand profile utilized for high-resolution receptor subtype mapping and competitive exclusion assays.
Historically, tracking these interactions relied on radioligands (e.g.,
I-PYY). However, the development of fluorescently labeled NPY analogs has enabled real-time, non-radioactive visualization of receptor binding, clustering, and clathrin-mediated endocytosis[3]. This application note provides a self-validating, mechanistic framework for the synthesis, fluorescent conjugation, and cellular tracking of [Leu31,Pro34]-NPY(13-36).
Mechanistic Rationale: The Causality of Labeling Design
Successful fluorescence labeling of NPY analogs requires strict adherence to structure-activity relationship (SAR) principles to prevent the destruction of receptor affinity.
Site-Specific N-Terminal Labeling: The C-terminal tyrosinamide (Tyr36-NH
) is strictly required for receptor activation, as it docks deeply into the hydrophobic tyrosinamide binding pocket of the G-protein-coupled Y-receptors[4]. Consequently, any bulky fluorophore must be conjugated exclusively to the N-terminus.
Overcoming Proline Steric Hindrance: For the truncated[Leu31,Pro34]-NPY(13-36) analog, the N-terminal residue is Proline-13. Proline possesses a secondary amine, which exhibits significantly lower nucleophilicity and higher steric hindrance compared to primary amines. Reacting an NHS-ester fluorophore directly with Pro13 often results in poor yields and heterogeneous products[5].
The Spacer Solution: To solve this, an aminohexanoic acid (Ahx) or
-Alanine spacer is coupled to Pro13 during Solid-Phase Peptide Synthesis (SPPS). This serves a dual purpose: it provides a highly reactive primary amine for the fluorophore and physically extends the dye away from the peptide backbone, preventing steric clashes with the extracellular loops of the Y-receptor[6].
Fluorophore Selection Matrix
Choosing the correct fluorophore is dictated by the downstream tracking application. The table below summarizes quantitative data and spectral properties for optimal NPY tracking.
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Solid-Phase Synthesis and On-Resin Conjugation
Causality: Conjugating the fluorophore while the peptide is still attached to the resin ensures absolute N-terminal specificity, as all reactive side-chains remain protected by acid-labile groups.
Peptide Elongation: Synthesize the [Leu31,Pro34]-NPY(13-36) sequence (PAEDMARYYSALRHYINLLTRPRY) on a Rink Amide resin using standard Fmoc chemistry. Validation: The Rink Amide resin is non-negotiable; it ensures the formation of the critical C-terminal amide upon cleavage.
Spacer Coupling: Couple Fmoc-Ahx-OH to the N-terminal Pro13 using HBTU/DIPEA. Deprotect the Fmoc group using 20% piperidine in DMF. Checkpoint: Perform a Kaiser (ninhydrin) test. A positive (blue) result confirms the successful addition of the primary amine (Ahx), which was previously impossible to test accurately on the secondary amine of Proline.
Fluorophore Conjugation: React the resin with 2.0 equivalents of BODIPY-FL NHS ester (or Cy5-NHS) and 4.0 equivalents of DIPEA in anhydrous DMF overnight in the dark.
Cleavage: Cleave the peptide using TFA/TIS/H
O (95:2.5:2.5) for exactly 2 hours. Causality: Prolonged exposure to harsh acidic conditions can cause partial fragmentation of cyanine-based dyes[6]. Strict timing is required.
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Solid-phase fluorescence labeling workflow for [Leu31,Pro34]-NPY(13-36).
Protocol 2: Live-Cell Receptor Tracking Assay
Causality: Fluorescent tags can occasionally induce non-specific membrane partitioning due to their lipophilicity. This protocol uses a competitive exclusion step to validate that the observed fluorescence is strictly receptor-mediated.
Cell Preparation: Seed CHO or HEK293 cells stably expressing the target Y-receptor subtype onto glass-bottom confocal dishes. Grow to 70% confluency.
Ligand Incubation: Wash cells with binding buffer (HBSS + 0.1% BSA). Incubate with 10 nM of the fluorescent Ahx-[Leu31,Pro34]-NPY(13-36) for 30 minutes at 37°C. This temperature permits both binding and subsequent clathrin-mediated endocytosis[3].
Validation Control (Critical): In a parallel dish, pre-incubate cells for 10 minutes with a 100-fold molar excess (1 µM) of unlabeled NPY before adding the fluorescent probe.
Imaging: Wash cells thrice with ice-cold PBS to halt trafficking. Image immediately using a confocal microscope.
Data Interpretation: A successful, self-validated assay will show bright punctate endosomal staining in the test dish, and complete signal ablation in the validation control dish. If the control dish shows fluorescence, the dye has caused non-specific lipid bilayer partitioning, and a less lipophilic dye (e.g., Alexa Fluor) must be used.
Mechanism of Y-receptor activation and endosomal tracking by fluorescent NPY analogs.
References
1.[6] Ingenhoven, N., & Beck-Sickinger, A. G. (1997). Fluorescent Labelled Analogues of Neuropeptide Y for the Characterization of Cells Expressing NPY Receptor Subtypes. Journal of Receptor and Signal Transduction Research.[Link]
2.[4] Keller, M., et al. (2022). Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor. ACS Medicinal Chemistry Letters.[Link]
3.[2] Gehlert, D. R., et al. (1992). [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain. Neurochemistry International.[Link]
4.[1] Fuhlendorff, J., et al. (1990). [Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist. Proceedings of the National Academy of Sciences.[Link]
5.[3] Dumont, Y., et al. (2005). BODIPY-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes. British Journal of Pharmacology.[Link]
resolving non-specific binding in (Leu31,pro34)-neuropeptide Y (13-36) ELISA
Technical Support Center: (Leu31,Pro34)-Neuropeptide Y (13-36) ELISA Current Status: Operational Lead Scientist: Dr. Helix, Senior Application Scientist Case ID: NPY-L31P34-NSB-001 Introduction: The "Sticky" Fragment Cha...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (Leu31,Pro34)-Neuropeptide Y (13-36) ELISA
Current Status: Operational
Lead Scientist: Dr. Helix, Senior Application Scientist
Case ID: NPY-L31P34-NSB-001
Introduction: The "Sticky" Fragment Challenge
Welcome to the technical support center. You are likely here because your ELISA for (Leu31,Pro34)-Neuropeptide Y (13-36) is showing high background or inconsistent data.
The Scientific Context:
This analyte is a synthetic paradox. Native NPY(13-36) is a Y2 receptor agonist, while the full-length [Leu31,Pro34]NPY is a specific Y1 agonist. Your analyte combines these features, creating a highly hydrophobic C-terminal fragment .
The Root Cause of Failure:
Most ELISA failures for this specific peptide stem from Non-Specific Binding (NSB) driven by two factors:
Hydrophobicity: The Leucine/Proline substitution makes this fragment "sticky," causing it to adhere to plate walls and pipette tips rather than the capture antibody.
Homology: The NPY family (NPY, PYY, PP) shares significant sequence identity, leading to "ghost signals" from cross-reacting endogenous peptides in plasma.
Module 1: Troubleshooting Decision Tree
Before altering reagents, determine the type of NSB you are facing using this logic flow.
Figure 1: Diagnostic logic flow for identifying the source of non-specific binding in peptide ELISAs.
Module 2: The Matrix Interference (Sample Preparation)
User Question: "I see high signal in my negative plasma controls, but my standard curve looks fine. Why?"
Dr. Helix's Diagnosis:
You are experiencing Matrix Interference . Plasma proteins (albumin, globulins) are physically blocking the antibody or binding non-specifically to the plate. Because (Leu31,Pro34)-NPY (13-36) is a small peptide, it is often masked by these large proteins.
The Fix: Solid Phase Extraction (SPE)
You cannot run raw plasma for this specific fragment. You must remove the proteins and concentrate the peptide.
Disrupts protein-peptide binding; ionizes the peptide.
2. Condition
Acetonitrile (ACN)
3 mL
Activates the hydrophobic C18 chains.
3. Equilibrate
1% TFA in Water
3 mL
Prepares column for aqueous sample.
4. Load
Acidified Plasma
Variable
Peptide binds to C18; proteins flow through.
5. Wash
1% TFA in Water
3 mL
Removes salts and non-hydrophobic contaminants.
6. Elute
60% ACN + 1% TFA
3 mL
CRITICAL: The hydrophobic peptide releases here.
7. Dry
Centrifugal Evaporator
N/A
Remove solvent to prevent ELISA interference.
Validation Check:
Spike a known amount of (Leu31,Pro34)-NPY (13-36) into "null" plasma (charcoal-stripped) and run this extraction. If recovery is <80%, your peptide is sticking to the plastic walls of the drying tube. Use siliconized (low-bind) tubes.
User Question: "My blanks have an OD of 0.5. I'm using 1% BSA. Is that enough?"
Dr. Helix's Diagnosis:
For hydrophobic peptides, BSA is often insufficient. The hydrophobic nature of the (Leu31,Pro34) substitution allows the peptide to "crawl" under the BSA layer and stick to the plastic.
The Fix: The "Stacking" Block Strategy
Switch to a stronger blocking agent or a "stacked" approach.
Primary Blocker:Casein (1-2%) or Teleost Gelatin . Casein is smaller than BSA and fills the gaps between antibody molecules more effectively.
Detergent: Ensure your wash buffer contains Tween-20 (0.05%) .
Warning: Do not exceed 0.1% Tween-20, or you might strip the coated antibody.
Biotin Warning: If your detection system uses Streptavidin-Biotin, DO NOT use Non-Fat Dry Milk . Milk contains endogenous biotin which will cause massive NSB (high background).
Visualizing the SPE Workflow:
Figure 2: Solid Phase Extraction (SPE) workflow to isolate hydrophobic peptides from plasma matrix.
Module 4: "Ghost" Signals (Cross-Reactivity)
User Question: "I'm detecting signal in samples that shouldn't have NPY. Could it be PYY?"
Dr. Helix's Diagnosis:
Yes. The C-terminal region of NPY (13-36) is highly conserved with Peptide YY (PYY) and Pancreatic Polypeptide (PP) . Standard antibodies often fail to distinguish them.
The Fix: The Specificity Panel
You must validate your antibody's specificity. Run a cross-reactivity check with the following concentrations:
Analyte
Concentration
Expected Cross-Reactivity
Action if High
(Leu31,Pro34)-NPY
10 ng/mL
100%
(Target)
Native NPY (1-36)
100 ng/mL
<1%
Change Capture Ab
PYY (3-36)
100 ng/mL
<0.1%
Major Risk: Use PYY-adsorbed Ab
Pancreatic Polypeptide
100 ng/mL
<0.1%
Change Capture Ab
Scientific Insight:
If your antibody cross-reacts with PYY(3-36), your data in plasma is invalid, as PYY circulates at higher post-prandial levels than NPY fragments. You may need to use a monoclonal antibody specific to the Pro34 substitution .
References
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]Neuropeptide Y: A specific Y1 receptor agonist."[1][2][3] Proceedings of the National Academy of Sciences.
Bio-Techne / R&D Systems. (2024). "ELISA Troubleshooting Guide: High Background & Non-Specific Binding." R&D Systems Technical Resources.
minimizing batch-to-batch variation in (Leu31,pro34)-neuropeptide Y (13-36) experiments
Subject: Minimizing Batch-to-Batch Variation in Experimental Workflows Executive Summary You are working with (Leu31, Pro34)-NPY (13-36) . This is a highly specific pharmacological tool.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Minimizing Batch-to-Batch Variation in Experimental Workflows
Executive Summary
You are working with (Leu31, Pro34)-NPY (13-36) . This is a highly specific pharmacological tool. To troubleshoot variation, we must first understand the molecule's unique position:
[Leu31, Pro34]-NPY (full length) is a selective Y1 receptor agonist .[1][2][3][4]
NPY (13-36) (native fragment) is a selective Y2 receptor agonist .
(Leu31, Pro34)-NPY (13-36) (your molecule) combines the C-terminal truncation with the Y1-selective mutations.
Critical Scientific Context: The [Leu31, Pro34] modification typically abolishes affinity for the Y2 receptor, while the (13-36) truncation removes the N-terminus required for Y1 activation. Consequently, this peptide is frequently used as a negative control or to study non-canonical binding sites.
The Source of Variation: Because this peptide often elicits low or "silent" biological signals, experimental noise (solubility issues, adsorption, salt toxicity) can easily be misinterpreted as biological variation. The following guide isolates these variables.
Module 1: Pre-Analytical Variables (The "Hidden" Variance)
The majority of "batch effects" are actually handling artifacts. Address these three pillars before blaming the synthesis.
Net Peptide Content (NPC) vs. Gross Weight
The #1 cause of dosing errors.
Peptides are lyophilized salts. A vial labeled "1 mg" contains peptide + counter-ions + water. The actual peptide content can range from 60% to 90% .[5]
The Issue: If Batch A is 85% peptide and Batch B is 65% peptide, dosing by gross weight introduces a 30% error immediately.
The Fix: Always calculate concentration based on the Net Peptide Content listed on the Certificate of Analysis (CoA), not the weight on the scale.
Counter-Ion Toxicity (TFA vs. Acetate)
The Issue: Most peptides are delivered as Trifluoroacetate (TFA) salts.[6][7][8] TFA is cytotoxic to many cell lines (e.g., osteoblasts, neurons) at high micromolar concentrations, altering pH and cell viability.
The Variation: If Batch A is a TFA salt and Batch B is an Acetate salt (or has less residual TFA), your "activity" differences may be cell toxicity artifacts.[6][8][9]
The Fix: For cell assays, request Acetate or Hydrochloride salts, or perform a buffer exchange (e.g., using a PD-10 column) prior to use.
Hydrophobic Adsorption (The "Disappearing" Peptide)
The (13-36) fragment is hydrophobic. It sticks aggressively to standard plastics.
The Mechanism: At low concentrations (<1 µM), up to 50-80% of the peptide can be lost to the walls of a standard polypropylene tube within hours.
The Fix: Use Siliconized (Low-Bind) Tubes or add 0.1% BSA / 0.01% Tween-20 to your stock buffers.
Module 2: Visualized Workflows
Workflow A: The "Golden Standard" Reconstitution Protocol
This workflow minimizes degradation and adsorption during the critical solubilization phase.
Figure 1: Standardized reconstitution workflow to prevent hygroscopic degradation and freeze-thaw damage.
Workflow B: Troubleshooting "Ghost" Activity
Use this logic flow when results are inconsistent (high noise).
Figure 2: Decision tree for isolating the root cause of experimental variation.
Module 3: Comparative Data Tables
Table 1: Salt Form Impact on Cell Viability
Data derived from comparative cytotoxicity studies on cationic peptides.
Parameter
TFA Salt (Trifluoroacetate)
Acetate / HCl Salt
Impact on Variation
Cell Toxicity
Moderate to High (Cell line dependent)
Low / Negligible
High: Variable cell death mimics "inhibition."
pH Influence
Can lower pH in unbuffered media
Neutral impact
Medium: Alters receptor binding kinetics.
Solubility
Generally High
Variable (Sequence dependent)
Low: Unless peptide precipitates.
Recommendation
Use for HPLC/Analytical work only.
Mandatory for Cell Culture/In Vivo.
--
Table 2: Storage Stability Matrix
Condition
Stability Estimate
Risk Factor
Lyophilized @ -20°C
12-24 Months
Moisture uptake if vial opened cold.
Solubilized @ 4°C
< 24 Hours
Oxidation of Methionine ; Aggregation.
Solubilized @ -20°C
1-3 Months
Crystal formation; pH shifts during freezing.
Solubilized @ -80°C
6-12 Months
Best practice.
Module 4: Frequently Asked Questions (FAQ)
Q1: My peptide isn't dissolving in water. What should I do?A: The (13-36) fragment is hydrophobic.
Do NOT sonicate heating the solution (heat degrades peptides).
Protocol: Dissolve the peptide in a small volume of DMSO (dimethyl sulfoxide) first to create a high-concentration stock (e.g., 100x). Then, dilute slowly into your aqueous buffer. Ensure the final DMSO concentration is < 0.1% to avoid cell toxicity.
Q2: I see activity with Batch A but none with Batch B. Is Batch B dead?A: Paradoxically, Batch A might be the "bad" one.
Since (Leu31, Pro34)-NPY (13-36) is often a negative control (lacking Y1 and Y2 affinity), "activity" in Batch A could indicate contamination with full-length [Leu31, Pro34]-NPY (a potent Y1 agonist).
Action: Request HPLC traces for both batches. Look for a small impurity peak in Batch A that corresponds to the full-length parent mass.
Q3: Why does the CoA say "Peptide Content: 80%" but "Purity: 98%"?A:
Purity (HPLC): The percentage of the peptide signal that is the correct sequence (vs. deletion sequences).
Content (Elemental Analysis): The percentage of the powder weight that is actually peptide (vs. water/salts).
Calculation: Actual Peptide = (Powder Weight) × (Peptide Content %).
References
Bachem. (2021). Peptide Solubility and Handling Guidelines.[10][11][12]Link
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: A specific Y1 receptor agonist.[1][2][3][4] Proceedings of the National Academy of Sciences. Link
ThermoFisher Scientific. (n.d.). Tech Tip: Preventing Peptide Adsorption to Plasticware.Link
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[9] American Journal of Physiology-Endocrinology and Metabolism. Link
Anaspec. (n.d.). Net Peptide Content vs. Gross Weight: Technical FAQ.Link
Technical Support Center: pH Sensitivity & Handling of (Leu31,Pro34)-Neuropeptide Y (13-36)
Welcome to the Application Support Center. As researchers and drug development professionals, working with truncated, substituted peptide analogs requires a deep understanding of their biophysical properties.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As researchers and drug development professionals, working with truncated, substituted peptide analogs requires a deep understanding of their biophysical properties.
(Leu31,Pro34)-Neuropeptide Y (13-36) is a highly specialized analog. Wild-type Neuropeptide Y (NPY) relies on a characteristic "PP-fold"—a polyproline helix (residues 1–8) interdigitating with an amphipathic
-helix (residues 15–36)—to maintain solubility. By truncating the N-terminus (13-36) and introducing a helix-breaking proline at position 34, this analog exhibits profound biophysical instability and exquisite pH sensitivity in aqueous buffers.
This guide provides the mechanistic causality behind these challenges and self-validating protocols to ensure absolute data integrity in your receptor binding and signaling assays.
I. Frequently Asked Questions (Mechanisms & Causality)
Q: Why does (Leu31,Pro34)-NPY (13-36) rapidly lose signal or precipitate in standard physiological assay buffers (pH 7.4)?A: The fundamental issue is the peptide's isoelectric point (pI) combined with exposed hydrophobicity. The pI of NPY and its closely related fragments is approximately 7.9 (1[1]). At pH 7.4, the peptide approaches a net-zero charge, eliminating the electrostatic repulsion that normally keeps peptide monomers in solution. Without the N-terminal polyproline region to shield the hydrophobic face of the
-helix, the peptide undergoes rapid hydrophobic aggregation and adsorbs nonspecifically to plastic and glass surfaces (2[2]).
Q: How exactly does the (Leu31, Pro34) substitution alter the structural pH sensitivity compared to wild-type NPY(13-36)?A: Wild-type NPY(13-36) maintains a relatively stable amphipathic
-helix. The substitution of glutamine for proline at position 34 introduces a rigid structural kink that physically breaks the C-terminal -helix (3[3]). This conformational disruption exposes internal hydrophobic residues. At an acidic pH (e.g., pH 4.0), the basic residues (Arg, His) are fully protonated, forcing the destabilized peptide to remain extended and soluble. At pH 7.4, the loss of this protonation allows the kinked, hydrophobic regions to collapse into amorphous aggregates (4[4]).
Q: What is the optimal buffer strategy for handling this analog?A: Stock solutions must be reconstituted in an acidic buffer (e.g., 10 mM Acetic Acid, pH 4.0) to maximize protonation and solubility. Working dilutions should only be made immediately prior to the assay in a pH 7.4 buffer supplemented with a carrier protein (0.1% BSA) or a non-ionic surfactant (0.01% Tween-20) to competitively inhibit surface adsorption.
II. Quantitative Data: pH-Dependent Biophysical Properties
To guide your experimental design, the following table summarizes the biophysical behavior of (Leu31,Pro34)-NPY (13-36) across different aqueous pH environments.
Buffer pH
Estimated Net Charge
Helical Integrity
Solubility Limit
Surface Adsorption Rate
Recommended Use
pH 4.0
Highly Positive (+3 to +4)
Unfolded / Extended
> 5.0 mg/mL
< 5%
Stock Reconstitution & Storage
pH 6.0
Moderately Positive (+1 to +2)
Partially Helical
~ 1.0 mg/mL
Moderate (~20%)
Intermediate Dilutions
pH 7.4
Near Neutral (~ 0 to +0.5)
Kinked / Collapsed
< 0.1 mg/mL
Severe (>80%)
Final Assay (Requires BSA/Tween)
pH 8.5
Negative (-1)
Aggregated
< 0.05 mg/mL
Severe (>90%)
Not Recommended
III. Structural & Mechanistic Logic
Caption: Mechanistic logic of pH and Pro34 substitution driving peptide aggregation and signal loss.
IV. Troubleshooting Guide
Symptom / Issue
Root Cause Analysis
Corrective Action
High variance between assay replicates
Peptide is adsorbing to the walls of the microcentrifuge tubes or assay plates at pH 7.4.
Switch to low-bind (siliconized) plastics. Add 0.1% BSA to the pH 7.4 assay buffer before adding the peptide.
Complete loss of receptor binding signal
Peptide precipitated out of solution during stock preparation in PBS (pH 7.4).
Reconstitute lyophilized peptide in 10 mM Acetic Acid (pH 4.0). Never use PBS for primary stock reconstitution.
Shift in Y-receptor selectivity
Formation of soluble oligomers/dimers alters the functional conformation required for receptor docking.
Validate monomeric state using the self-validating centrifugation protocol below. Ensure ionic strength (NaCl) is ≥ 150 mM in the final assay.
V. Self-Validating Experimental Protocol: Preparation & Stability Verification
To ensure trustworthiness in your pharmacological data, you must prove that the peptide remains in solution and at the correct concentration before applying it to cells or membranes. This protocol utilizes a built-in self-validation loop.
Equilibration: Allow the lyophilized vial of (Leu31,Pro34)-NPY (13-36) to reach room temperature in a desiccator to prevent condensation.
Acidic Reconstitution: Add sterile 10 mM Acetic Acid (pH 4.0) to achieve a stock concentration of 1 mM. Causality: The low pH ensures complete protonation of basic residues, maximizing electrostatic repulsion and preventing the Pro34-kinked helix from aggregating.
Solubilization: Vortex gently for 30 seconds. Do not sonicate, as localized heating can induce irreversible aggregation.
Phase 2: The Self-Validating Loop (Concentration & Aggregation Check)
4. Initial Quantification: Measure the absorbance of the stock at 280 nm using a microvolume spectrophotometer (e.g., NanoDrop). Calculate the baseline concentration using the extinction coefficient of the tyrosine residues present in the sequence.
5. Hard Spin: Centrifuge the stock solution at 10,000 x g for 10 minutes at 4°C.
6. Post-Spin Quantification (Validation): Carefully aspirate from the top 10% of the supernatant and measure the A280 again.
Validation Check: If the post-spin A280 drops by >5% compared to the initial reading, invisible micro-precipitates have formed. Adjust the pH slightly lower (e.g., pH 3.5) and repeat. If the A280 is stable, the peptide is fully soluble and monomeric.
Phase 3: Working Dilution (Assay Preparation)
7. Carrier Addition: Prepare your physiological assay buffer (e.g., HEPES or PBS, pH 7.4) and supplement it with 0.1% Bovine Serum Albumin (BSA, protease-free).
8. Final Dilution: Dilute the acidic stock into the BSA-supplemented pH 7.4 buffer immediately before adding it to your receptor binding assay. Causality: The vast molar excess of BSA rapidly coats the plasticware, preventing the neutralized peptide from adsorbing to the walls during the assay.
Caption: Self-validating workflow for the preparation and pH-stabilization of (Leu31,Pro34)-NPY(13-36).
VI. References
Fuhlendorff, J., et al. "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist." Proceedings of the National Academy of Sciences of the United States of America, 1990. 3
Abdallah, M. G., et al. "Development of a flexible, sweat-based neuropeptide Y detection platform." RSC Advances, 2020. 1
Keire, D. A., et al. "Primary structures of PYY, [Pro34]PYY, and PYY-(3–36) confer different conformations and receptor selectivity." American Journal of Physiology-Gastrointestinal and Liver Physiology, 2000. 4
Hovis, J. S., et al. "Interaction of the neurotransmitter, neuropeptide Y (NPY), with phospholipid membranes: Film balance and fluorescence microscopy studies." Biophysical Journal, 2005. 2
Technical Support Center: Mitigating Non-Specific Binding (NSB) of [Leu³¹,Pro³⁴]-Neuropeptide Y (13-36)
Overview Welcome to the Technical Support Center for handling [Leu³¹,Pro³⁴]-Neuropeptide Y (13-36) . As a highly engineered Y1/Y2 receptor ligand, this 24-amino acid truncated peptide is notorious for severe non-specific...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for handling [Leu³¹,Pro³⁴]-Neuropeptide Y (13-36) . As a highly engineered Y1/Y2 receptor ligand, this 24-amino acid truncated peptide is notorious for severe non-specific binding (NSB) to laboratory consumables. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating methodologies to quantify, correct, and prevent peptide loss during critical assays.
Core Mechanisms & Causality (FAQ)
Q1: Why am I losing >80% of my [Leu³¹,Pro³⁴]-NPY (13-36) peptide in standard microcentrifuge tubes?A1: The adsorption is driven by a combination of rapid hydrophobic and electrostatic interactions. While native NPY(1-36) has a well-defined PP-fold, the truncated (13-36) fragment relies heavily on its amphipathic alpha-helical structure. The substitution of Leucine at position 31 and Proline at position 34 alters the C-terminal turn to confer specific receptor affinities (1)[1], but it preserves a highly hydrophobic C-terminal patch. When exposed to unmodified polystyrene or polypropylene (which are organically based and hydrophobic), the peptide rapidly denatures onto the surface to minimize solvent exposure. Studies on similar cationic, membrane-active peptides demonstrate that up to 90% of the peptide can be lost from solution within one hour at low micromolar concentrations (2)[2].
Q2: Does the choice of plasticware significantly impact recovery?A2: Absolutely. Polypropylene (PP) generally offers superior recovery compared to Polystyrene (PS) for hydrophobic peptides, but standard PP still exhibits significant NSB. For instance, unmodified polystyrene can result in less than 10% recovery for highly hydrophobic peptides, whereas specialized low-bind polypropylene (which is chemically modified to be more hydrophilic) can restore recovery to >85% (3)[3]. Glass should be strictly avoided unless heavily siliconized, as the basic residues (Arg, His) in the peptide will bind irreversibly to the negatively charged silanol groups on borosilicate glass.
Experimental Workflows & Protocols
Protocol: Self-Validating Solubilization and Storage Workflow
To ensure trustworthiness in your assays, every protocol must act as a self-validating system. This workflow prevents initial loss and includes a mandatory validation step to calculate your specific recovery coefficient.
Step 1: Primary Solubilization
Dissolve the lyophilized [Leu³¹,Pro³⁴]-NPY (13-36) peptide in a small volume of 100% LC-MS grade Acetonitrile or DMSO (depending on downstream compatibility) to disrupt intermolecular aggregation, then immediately dilute to the stock concentration using your working buffer.
Causality: Solubilizing directly in an aqueous buffer allows the hydrophobic regions to immediately seek out the plastic walls. An organic "wetting" step temporarily shields these regions.
Step 2: Buffer Optimization (Carrier Addition)
Dilute the stock into a working buffer containing 0.1% to 1% Bovine Serum Albumin (BSA) or 0.05% Tween-20.
Causality: BSA acts as a sacrificial carrier protein. Because it is present in vast molar excess, it outcompetes the NPY analog for binding sites on the plasticware (3)[3].
Step 3: Aliquoting in Low-Bind Consumables
Transfer the solution exclusively into Protein LoBind tubes (hydrophilic polypropylene). Avoid repeated pipetting, as the shear force and increased surface-area exposure in the pipette tip also contribute to loss.
Step 4: Self-Validation (Recovery Calculation)
Prepare two identical standard curves:
Curve A: Prepared in standard tubes with no carrier.
Curve B: Prepared in LoBind tubes with 0.1% BSA.
Analyze both via HPLC or ELISA. The delta between Curve A and Curve B establishes your baseline NSB coefficient, allowing you to mathematically correct historical data.
Data Presentation
Table 1: Expected Recovery of Hydrophobic NPY-like Peptides by Material and Additive
Values are synthesized from standardized peptide recovery assays (3)[3], (2)[2].
Container Material
Buffer Additive
Estimated Recovery (%)
Primary Mechanism of Loss
Borosilicate Glass
None
< 5%
Electrostatic (Silanol groups)
Standard Polystyrene
None
5 - 15%
Hydrophobic interactions
Standard Polypropylene
None
40 - 60%
Hydrophobic interactions
Standard Polypropylene
0.1% BSA
85 - 95%
Carrier outcompetes peptide
Protein LoBind PP
None
80 - 90%
Surface is chemically inert
Protein LoBind PP
0.05% Tween-20
> 95%
Micellar shielding of peptide
Advanced Troubleshooting for LC-MS/MS
Q3: I am quantifying [Leu³¹,Pro³⁴]-NPY (13-36) via LC-MS/MS and cannot use BSA or Tween-20 due to ion suppression. How do I prevent loss?A3: In mass spectrometry workflows, carrier proteins and detergents will severely foul the column and suppress ionization. Instead, rely on solvent modification. Maintain the peptide in a sample solvent containing 20-30% Acetonitrile with 0.1% Formic Acid (4)[4]. The organic modifier weakens the hydrophobic interactions between the peptide and the polypropylene container.
Additionally, always use a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the sample at the earliest possible step. Because the SIL-IS shares the exact physicochemical properties of the target peptide, it will adsorb to the plasticware at the identical rate, allowing the mass spectrometer's ratio-based quantification to naturally correct for the absolute loss.
Visualizations
Decision Tree for Mitigating and Correcting [Leu31,Pro34]-NPY(13-36) Adsorption.
References
[1] Fuhlendorff, J., et al. "[Leu31, Pro34]neuropeptide Y: A Specific Y1 Receptor Agonist." PubMed (NIH). 1
[3] Stengel, A., et al. "The importance of using the optimal plastic and glassware in studies involving peptides." PubMed (NIH). 3
[4] Waters Corporation. "A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS." LCMS.cz. 4
[2] Kristensen, M., et al. "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." DTU Orbit. 2
Comprehensive Comparison Guide: (Leu31,Pro34)-Neuropeptide Y (13-36) vs. Full-Length NPY
Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural determinants, receptor pharmacology, and experimental applications in neuropeptide research.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Structural determinants, receptor pharmacology, and experimental applications in neuropeptide research.
Executive Summary & Mechanistic Overview
Neuropeptide Y (NPY) is a highly conserved 36-amino acid neuromodulator that plays a critical role in regulating food intake, anxiety, and cardiovascular tone[1]. Its physiological effects are mediated by a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes[2].
In advanced pharmacological research, determining whether a biological effect is genuinely mediated by specific NPY receptors requires rigorous controls. (Leu31,Pro34)-Neuropeptide Y (13-36) is a rationally designed, chimeric peptide analog that combines an N-terminal truncation with C-terminal point mutations. By comparing this engineered analog to full-length NPY, researchers can isolate receptor-specific pathways from non-specific peptide interactions or probe for uncharacterized, atypical receptor subtypes[3].
The Causality of Receptor Selectivity (Structural Analysis)
To understand why (Leu31,Pro34)-NPY(13-36) exhibits a drastically different potency profile compared to full-length NPY, we must analyze the structural mechanics of NPY receptor activation:
Full-Length NPY (The Pan-Agonist): Native NPY adopts a "PP-fold" consisting of an extended polyproline helix (residues 1-8), a beta-turn, and an amphipathic alpha-helix (residues 15-36). The intact N-terminus is strictly required to activate the orthosteric binding sites of Y1 and Y5 receptors [2].
The N-Terminal Truncation (13-36): Cleaving the first 12 amino acids eliminates the polyproline helix. This structural loss completely strips the peptide of its ability to bind Y1 and Y5 receptors[4]. However, the 13-36 fragment normally retains high affinity for the Y2 receptor , which only requires the C-terminal alpha-helix.
The C-Terminal Mutation (Leu31,Pro34): To abolish the remaining Y2 affinity, researchers introduced Leucine at position 31 and Proline at position 34. Proline acts as a "helix-breaker." This substitution introduces a rigid structural kink that destroys the C-terminal conformation required for Y2 receptor recognition[5].
The Result: By combining these modifications, (Leu31,Pro34)-NPY(13-36) is rendered functionally "blind" to canonical Y1, Y2, Y4, and Y5 receptors. It serves as the ultimate negative control in pharmacological assays, ensuring that observed biological effects are not artifacts of peptide degradation[6].
Potency and Receptor Affinity Comparison
The following table summarizes the quantitative binding affinities (IC50 values) across the primary NPY receptor subtypes, demonstrating the stepwise loss of affinity leading to the inactive analog.
Ligand
Y1 Receptor Affinity (IC50)
Y2 Receptor Affinity (IC50)
Y5 Receptor Affinity (IC50)
Primary Experimental Application
Full-Length NPY (1-36)
0.1 - 1.0 nM
0.1 - 1.0 nM
1.0 - 5.0 nM
Endogenous pan-agonist
[Leu31,Pro34]-NPY
0.1 - 1.0 nM
> 1000 nM
1.0 - 5.0 nM
Y1/Y5 selective agonist
NPY (13-36)
> 1000 nM
0.1 - 1.0 nM
> 300 nM
Y2 selective agonist
(Leu31,Pro34)-NPY (13-36)
> 1000 nM
> 1000 nM
> 1000 nM
Negative control / Atypical probe
Visualizing Receptor Divergence
The diagram below illustrates the mechanistic divergence between the endogenous pan-agonist and the engineered negative control at the cellular level.
Mechanistic divergence of NPY receptor signaling versus the inactive analog.
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must include internal validations. Below are two standard protocols utilizing (Leu31,Pro34)-NPY(13-36) to validate NPY receptor pharmacology.
Protocol 1: Competitive Radioligand Binding Assay (In Vitro)
Objective: Validate the lack of canonical receptor affinity for the analog against radiolabeled PYY.
Self-Validating Design: Full-length NPY acts as the positive displacement control. If the analog displaces the radioligand, it indicates non-specific binding or assay contamination[6].
Membrane Preparation: Homogenize target tissue (e.g., rat brain) or receptor-transfected cells in Krebs-Ringer phosphate buffer (pH 7.4). Centrifuge at 49,000 × g for 20 minutes. Wash and resuspend the pellet twice to remove endogenous ligands[6].
Assay Assembly: In a 500 µL reaction volume, combine 100 µL of membrane suspension, 25-35 pM of[125I]-PYY (radioligand), and varying concentrations (
to M) of the competitor peptide (Full NPY vs. Analog)[6].
Equilibration: Incubate the mixture at room temperature for 2 hours.
Rapid Filtration: Terminate the reaction by rapid filtration through glass-fiber filters pre-soaked in 1.0% polyethyleneimine (this prevents non-specific peptide adhesion to the filter). Wash three times with cold buffer.
Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50 values using non-linear regression analysis.
Workflow for competitive radioligand binding assay to validate receptor affinity.
Protocol 2: In Vivo Stereotaxic Feeding Behavior Assay
Objective: Differentiate Y1/Y5-mediated hyperphagia from non-specific peptide effects.
Self-Validating Design: Vehicle (aCSF) acts as the baseline. Full NPY acts as the positive hyperphagic control. (Leu31,Pro34)-NPY(13-36) acts as the structurally matched negative control[4].
Cannulation: Stereotaxically implant a guide cannula into the lateral ventricle of anesthetized subjects. Allow 7 days for postoperative recovery.
Peptide Preparation: Dissolve peptides in artificial cerebrospinal fluid (aCSF) immediately before use to prevent aggregation and degradation.
Administration: Inject 1-5 nmol of Full NPY, (Leu31,Pro34)-NPY(13-36), or aCSF vehicle in a 5 µL volume over 60 seconds via the guide cannula[4].
Monitoring: Place subjects in metabolic cages with pre-weighed food. Measure food intake strictly at 1, 2, and 4 hours post-injection.
Data Interpretation: Full NPY should induce robust feeding. The analog should mirror vehicle levels, confirming that feeding requires intact canonical receptor activation. (Note: Interestingly, while inactive for feeding, this analog has been shown to stimulate ACTH release, suggesting it may act as a probe for novel, uncharacterized hypothalamic receptors[3]).
References
[Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the r
Therapeutic potential of neuropeptide Y (NPY) receptor ligands.PMC (NIH).
Neuropeptide Y receptors: how to get subtype selectivity.Frontiers.
Neuropeptide Y Induced Feeding in the Rat Is Mediated by a Novel Receptor.Oxford Academic.
Peptide analogue studies of the hypothalamic neuropeptide Y receptor mediating pituitary adrenocorticotrophic hormone release.PNAS.
Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the R
Validating Y Receptor Subtype Specificity: A Comparative Guide Using [Leu31,Pro34]-Neuropeptide Y (13-36)
Executive Summary As a Senior Application Scientist in peptide pharmacology, a frequent challenge I observe in preclinical neuropharmacology and metabolic drug development is the rigorous deconvolution of G-protein coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in peptide pharmacology, a frequent challenge I observe in preclinical neuropharmacology and metabolic drug development is the rigorous deconvolution of G-protein coupled receptor (GPCR) subtype specificity. The Neuropeptide Y (NPY) family—which signals through Y1, Y2, Y4, Y5, and Y6 receptors—is notoriously difficult to isolate in native tissues due to overlapping receptor expression and ligand promiscuity[1].
While researchers routinely deploy truncated or substituted NPY analogs to isolate Y1 or Y2 pathways[2], simply demonstrating activation by a selective agonist is insufficient for a robust experimental design. To build a truly self-validating system, you must prove that the observed biological effect is not an artifact of the peptide's amphipathic nature or non-specific membrane interactions. This is where the double-mutant analog, (Leu31,Pro34)-Neuropeptide Y (13-36) (CAS 302798-54-5)[3], becomes an indispensable structural negative control.
Pharmacological Rationale: The Elegance of the "Double-Negative" Control
To understand the utility of (Leu31,Pro34)-NPY (13-36), we must examine the structure-activity relationship (SAR) of native NPY. NPY is a 36-amino acid peptide characterized by a polyproline helix (residues 1-8) and an amphipathic alpha-helix (residues 15-32), connected by a beta-turn to form a distinct "hairpin" fold[2].
Y1 Receptor Binding: Activation of the Y1 receptor strictly requires the intact N-terminus. Truncating the first 12 amino acids yields NPY(13-36), which completely loses Y1 affinity but retains high affinity for Y2[4].
Y2 Receptor Binding: The Y2 receptor requires the specific C-terminal hairpin conformation. Substituting Leucine at position 31 and Proline at position 34 disrupts this alpha-helical C-terminal structure, abolishing Y2 binding while preserving Y1 affinity[5].
By synthesizing [Leu31,Pro34]NPY(13-36) , peptide chemists combined both exclusion modifications. The N-terminal truncation prevents Y1 interaction, and the Pro34 substitution prevents Y2 interaction. The result is a structurally homologous peptide that is functionally silent at both major NPY receptors. Incorporating this analog as a negative control ensures that any signal observed in your assay is strictly receptor-mediated, fulfilling the core requirement of a self-validating pharmacological protocol.
Product Comparison: NPY Analogs and Quantitative Binding Data
When designing a receptor validation assay, selecting the right combination of analogs is critical. Below is an objective comparison of the primary NPY analogs used for Y-receptor deconvolution.
Fig 2: Self-validating radioligand binding workflow for Y-receptor specificity.
Step-by-Step Methodology & Causality
Step 1: Membrane Isolation
Procedure: Homogenize SK-N-MC (Y1-expressing) or SMS-KAN (Y2-expressing) cells in ice-cold Tris-HCl buffer containing protease inhibitors (e.g., PMSF, bacitracin). Centrifuge at 30,000 x g for 30 minutes and resuspend the pellet.
Causality: Intact cells actively internalize GPCR-ligand complexes upon activation, which skews binding kinetics. Isolating membranes ensures you are measuring true, steady-state surface receptor affinity without the confounding variable of endocytosis.
Step 2: Radioligand Incubation
Procedure: Incubate 50 µg of membrane protein with 50 pM [125I]-PYY in binding buffer (containing 0.1% BSA) for 120 minutes at room temperature.
Causality: [125I]-PYY is chosen over [125I]-NPY because it exhibits slightly higher stability and equal affinity for both Y1 and Y2[5], providing a robust, universal baseline signal for displacement. BSA is critical to prevent the highly amphipathic NPY peptides from adhering non-specifically to the plastic assay tubes.
Step 3: Competitor Titration
Procedure: Add unlabelled competitors ([Leu31,Pro34]NPY, NPY(13-36), and [Leu31,Pro34]NPY(13-36)) across a logarithmic concentration range (
to M).
Causality: A full 7-point titration curve is mathematically required to accurately calculate the
and verify the Hill slope. Crucially, the double-mutant[Leu31,Pro34]NPY(13-36) must show a flat line (no displacement). If it displaces the radioligand, your preparation contains atypical receptors (e.g., Y3) or high levels of non-specific binding sites[1], invalidating the assay.
Step 4: Separation and Detection
Procedure: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify radioactivity via a gamma counter.
Causality: NPY analogs are highly basic and positively charged. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise from non-specific peptide trapping.
American College of Neuropsychopharmacology (ACNP). "Neuropeptide Y and Related Peptides". Neuropsychopharmacology: The Fifth Generation of Progress.
Gehlert, D.R. et al. (1992). "[Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain". Neurochemistry International, PubMed.
Dumont, Y. et al. (1998). "Three-dimensional structure of the Y1 receptor agonist[Leu31, Pro34]NPY as determined by NMR and molecular modeling". Journal of Peptide Research, PubMed.
Fuhlendorff, J. et al. (1990). "[Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist". Proceedings of the National Academy of Sciences, ResearchGate.
comparative analysis of NPY agonists (Leu31,pro34)-NPY vs (13-36) fragment
Executive Summary: The Agonist Dichotomy In the investigation of Neuropeptide Y (NPY) signaling, the distinction between receptor subtypes Y1 and Y2 is the fundamental bifurcation point for physiological outcomes. This g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Agonist Dichotomy
In the investigation of Neuropeptide Y (NPY) signaling, the distinction between receptor subtypes Y1 and Y2 is the fundamental bifurcation point for physiological outcomes. This guide compares the two primary pharmacological tools used to dissect this system: [Leu31,Pro34]-NPY , a synthetic analog designed for high Y1/Y5 selectivity, and NPY (13-36) , a C-terminal fragment that acts as a selective Y2 agonist.
[Leu31,Pro34]-NPY is the tool of choice for investigating post-synaptic activation, vasoconstriction, and anxiolytic effects. Its structural modification mimics the Pancreatic Polypeptide (PP) fold, sterically hindering Y2 binding while stabilizing Y1 interaction.
NPY (13-36) is the standard for isolating pre-synaptic autoreceptor function, neurotransmitter release inhibition, and anxiogenic pathways. It relies on the preservation of the C-terminal hairpin structure essential for Y2 recognition, while lacking the N-terminal residues required for Y1 activation.
Molecular Profile & Mechanism
The NPY receptor family (Class A GPCRs) discriminates ligands based on the N- and C-terminal tertiary structure. The native NPY peptide binds Y1, Y2, and Y5.[1][2] To achieve selectivity, these two agonists exploit specific structural requirements of the receptor pockets.
Structural Mechanism of Selectivity
[Leu31,Pro34]-NPY (Y1 Selective):
Modification: Substitution of Isoleucine at position 31 with Leucine, and Glutamine at position 34 with Proline.
Mechanism: These substitutions force the C-terminus into an
-helical structure similar to Pancreatic Polypeptide (PP). The Y2 receptor strictly requires a specific hairpin turn structure that is disrupted by the Pro34 substitution. Conversely, the Y1 receptor accommodates this helical conformation with high affinity.
Result: Loss of Y2 affinity; retention/enhancement of Y1, Y4, and Y5 affinity.
NPY (13-36) (Y2 Selective):
Modification: Truncation of the first 12 amino acids.
Mechanism: The Y1 receptor requires both the N-terminal (Tyr1-Pro2) and C-terminal segments for successful binding (bivalent binding mode). The Y2 receptor primarily recognizes the C-terminal pentapeptide and the hairpin loop.
Result: Complete loss of Y1 affinity; retention of Y2 affinity.
Comparative Data Table
Feature
[Leu31,Pro34]-NPY
NPY (13-36)
Primary Target
Y1 Receptor (Agonist)
Y2 Receptor (Agonist)
Secondary Affinity
Y4, Y5
Y5 (Partial/Weak)
Receptor Selectivity ()
Y1: 0.39 nM Y2: > 1000 nMY5: ~0.3 - 0.5 nM
Y2: 3.1 - 5.5 nM Y1: > 1000 nMY5: ~10 - 16 nM
Molecular Weight
~4241 Da
~2982 Da
Sequence
YPSKPDNPGEDAPAEDMARYYSALRHYINLL TRP RY-NH2
PAEDLARYYSALRHYINLITRQRY-NH2
Synaptic Role
Post-synaptic excitation
Pre-synaptic inhibition (Autoreceptor)
Key Physiological Effect
Vasoconstriction, Anxiolysis, Feeding
Inhibition of Ca influx, Anxiogenesis
Physiological & Functional Comparison
Signaling Pathways
Both agonists operate via G
/G proteins, inhibiting adenylyl cyclase.[3] However, their downstream effectors diverge significantly due to receptor localization and G-protein subunit coupling (specifically G).
[Leu31,Pro34]-NPY (Y1): Activates G
, lowering cAMP. Crucially, Y1 activation often mobilizes intracellular Calcium (Ca) via PLC (G mediated) or MAPK pathways, leading to smooth muscle contraction (vasoconstriction) or neuronal excitation.
NPY (13-36) (Y2): Activates G
/G. The primary functional outcome is the inhibition of voltage-gated Ca channels (N-type and P/Q-type) at the presynaptic terminal. This blocks neurotransmitter vesicle fusion, reducing the release of NPY, Glutamate, or Norepinephrine.
Vascular smooth muscle contraction is predominantly Y1-mediated.[4]
Study Presynaptic Inhibition
NPY (13-36)
Y2 receptors are the primary autoreceptors controlling NPY/NE release.
Induce Feeding (Orexigenic)
[Leu31,Pro34]-NPY
Feeding is driven by Y1 and Y5. NPY (13-36) has weak/negligible orexigenic effects in many models.
Anxiety Models
Both (Compare)
[Leu31,Pro34]-NPY is typically anxiolytic; NPY (13-36) is anxiogenic.
Receptor Binding Mapping
Both (Masking)
Use one to block specific sites to reveal the distribution of the other (see Protocol 1).
Visualization: Experimental Workflow Selection
Caption: Decision tree for selecting the appropriate NPY agonist based on synaptic localization and desired functional readout.
Validated Experimental Protocols
Protocol 1: Differential Receptor Binding (The "Masking" Technique)
Objective:[5][6] To quantify Y2 receptor density in tissue containing mixed Y1/Y2 populations (e.g., Hippocampus or Cortex).
Principle: Since
I-PYY binds both Y1 and Y2 with high affinity, we use [Leu31,Pro34]-NPY to saturate (mask) Y1 sites. Any remaining binding of I-PYY is attributed to Y2.
Preparation: Prepare membrane homogenates from target tissue (e.g., rat hippocampus).
Incubation (Total Binding): Incubate membranes with
I-PYY alone.
Incubation (Y2-Specific Binding): Incubate membranes with
I-PYY + 100 nM [Leu31,Pro34]-NPY .
Note: The [Leu31,Pro34]-NPY occupies all Y1 sites. The radioligand can only bind to Y2.
Incubation (Non-Specific): Incubate with
I-PYY + 1 M NPY.
Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.5% PEI.
Calculation:
Y2 Density = (Counts in Step 3) - (Counts in Step 4).
Y1 Density = (Counts in Step 2) - (Counts in Step 3).
Protocol 2: Functional Calcium Mobilization Assay
Objective: To confirm Y1 receptor activity in a cell line (e.g., SK-N-MC or transfected HEK293).
Principle: Y1 activation triggers intracellular Ca
release. Y2 activation generally does not. This assay validates the functional presence of Y1 using [Leu31,Pro34]-NPY as a positive control and NPY (13-36) as a negative control.
Workflow:
Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-60 mins at 37°C in HBSS buffer.
Baseline: Measure baseline fluorescence for 30 seconds.
Expected Result: No significant change in fluorescence (confirms lack of Y1 cross-reactivity).
Validation: If NPY (13-36) elicits a response, the cells may express Y5 or the concentration is too high (loss of selectivity).
References
Fuhlendorff, J. et al. (1990).[7][8] "[Leu31, Pro34]Neuropeptide Y: a specific Y1 receptor agonist."[4][7][8][9] Proceedings of the National Academy of Sciences, 87(1), 182-186.[8][9] Link
Michel, M. C. et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews, 50(1), 143-150. Link
Grandt, D. et al. (1996). "Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV." Regulatory Peptides, 67(1), 33-37. Link
Dumont, Y. et al. (1993). "Comparative characterization and autoradiographic distribution of neuropeptide Y receptor subtypes in the rat brain." Journal of Neuroscience, 13(1), 73-86. Link
Keire, D. A. et al. (2000). "Structure and dynamics of the NPY Y2 receptor agonist PYY(3-36)." Biochemistry, 39(32), 9935-9942. Link
Widdowson, P. S. (1993). "[Leu31,Pro34]neuropeptide Y, but not NPY 20-36, produces discriminative stimulus effects similar to NPY." Brain Research, 631(2), 203-209. Link
benchmarking (Leu31,pro34)-neuropeptide Y (13-36) against BIBP3226 antagonist
This guide provides a comprehensive technical benchmarking of (Leu31, Pro34)-Neuropeptide Y analogs against the selective antagonist BIBP3226 . Editorial Note: The prompt specifies "(Leu31, Pro34)-neuropeptide Y (13-36)"...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical benchmarking of (Leu31, Pro34)-Neuropeptide Y analogs against the selective antagonist BIBP3226 .
Editorial Note: The prompt specifies "(Leu31, Pro34)-neuropeptide Y (13-36)".[1][2] In NPY pharmacology, the full-length [Leu31, Pro34]-NPY is the gold-standard Y1 receptor agonist , while NPY(13-36) is a Y2 receptor agonist .[3] The hybrid fragment [Leu31, Pro34]-NPY(13-36) represents a truncated analog often used as a negative control or to probe the necessity of the N-terminus for Y1 activation. This guide will benchmark the functional Y1 Agonist ([Leu31, Pro34]-NPY) and the Y1 Antagonist (BIBP3226) , while explicitly characterizing the utility of the (13-36) fragment in specificity controls.
[Leu31, Pro34]-NPY Analogs vs. BIBP3226 Antagonist
Executive Summary & Mechanism of Action
This section defines the pharmacological roles of the three key reagents in Neuropeptide Y (NPY) receptor research. The NPY system comprises four main receptors (Y1, Y2, Y4, Y5) in humans.[4][5] Precise pharmacological dissection requires highly selective tools.
Activating Y1 receptors without activating Y2. Gold standard for Y1 stimulation.
[Leu31, Pro34]-NPY(13-36)
Control / Probe
Inactive / Negligible
Negative Control. Lacks N-terminus (required for Y1) and has Pro34 mutation (disrupts Y2). Used to verify non-specific effects.[6]
Mechanistic Pathway Diagram
The following diagram illustrates the interaction logic: [Leu31, Pro34]-NPY activates the Y1 receptor (G
i-coupled), leading to decreased cAMP and increased Calcium. BIBP3226 competitively blocks this activation.[7] The (13-36) analog fails to bind, serving as a specificity check.
Caption: Y1 Receptor Signaling: Agonist activation triggers Gi pathways; BIBP3226 prevents this; the (13-36) fragment is inactive.
Technical Profile & Benchmarking Data
A. The Antagonist: BIBP3226
BIBP3226 is a non-peptide, selective NPY Y1 receptor antagonist.[7][8][9] It mimics the C-terminal structure of NPY (specifically the Arg-Tyr-NH2 motif) but lacks the peptide backbone, allowing it to cross the blood-brain barrier (though with limited permeability compared to newer analogs) and resist peptidase degradation.
Affinity:
nM (Rat/Human Y1).
Selectivity: >1000-fold selective for Y1 over Y2, Y4, and Y5.
Mode of Action: Competitive antagonism. Shifts the agonist dose-response curve to the right without depressing the maximum response (Schild analysis slope ~1.0).
B. The Agonist: [Leu31, Pro34]-NPY (Full Length)
This synthetic analog replaces Isoleucine-31 with Leucine and Glutamine-34 with Proline.
Structural Impact: These mutations destabilize the
-helix required for Y2 receptor binding and stabilize the conformation preferred by Y1.
Selectivity: High affinity for Y1 and Y5; negligible affinity for Y2.
Utility: Differentiates Y1-mediated effects from Y2-mediated effects (which are activated by NPY(13-36)).
C. The Fragment: [Leu31, Pro34]-NPY(13-36)[3][10][11]
Structural Paradox:
Y1 Requirement: Requires both N- and C-termini. Truncation (13-36) abolishes Y1 binding.
Y2 Requirement: Requires an intact C-terminal
-helix. The [Leu31, Pro34] mutation disrupts this helix.
Application: It serves as a rigorous negative control . If a biological response is observed with this peptide, the effect is likely non-specific or mediated by a non-Y1/Y2 mechanism (e.g., mast cell degranulation via basic residues).
Termination: Rapid filtration through GF/C filters (pre-soaked in 0.5% PEI).
Result:
BIBP3226 and Full-Length Agonist will show sigmoidal displacement curves.
The (13-36) fragment should show no displacement (flat line) up to 1 µM, confirming the loss of Y1 affinity.
Troubleshooting & Critical Considerations
Solubility: BIBP3226 is hydrophobic. Dissolve in DMSO; ensure final assay concentration of DMSO is <0.5% to avoid non-specific membrane effects.
Peptide Handling: [Leu31, Pro34]-NPY analogs stick to glass. Use siliconized tubes or plasticware with 0.1% BSA in buffers.
Y5 Cross-Reactivity: While BIBP3226 is highly Y1 selective, [Leu31, Pro34]-NPY (Full Length) can bind Y5.[12] To isolate pure Y1 activity in tissues expressing both, use BIBP3226 to block the response. If BIBP3226 completely abolishes the effect, it is Y1. If a residual effect remains, it may be Y5.
The "Control" Trap: Do not mistake [Leu31, Pro34]-NPY(13-36) for NPY(13-36) .
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[1][13] Proceedings of the National Academy of Sciences, 87(1), 182-186.[1] Link
Rudolf, K., et al. (1994). "The first nonpeptide neuropeptide Y Y1 receptor antagonist: a potent tool for the characterization of NPY receptors." European Journal of Pharmacology, 271(2-3), R11-R13. Link
Doods, H., et al. (1996). "BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties." Arzneimittelforschung, 46(12), 1127-1130. Link
Grandt, D., et al. (1996). "Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV." Regulatory Peptides, 67(1), 33-37. Link
Dumont, Y., et al. (1996). "The non-peptide neuropeptide Y Y1 receptor antagonist BIBP3226 blocks the [Leu31,Pro34]neuropeptide Y-induced modulation of alpha 2-adrenoceptors." Neuroreport, 7(15-17), 2701-2705. Link
Comprehensive Validation of [Leu31,Pro34]-Neuropeptide Y (13-36) Purity: An HPLC-MS Comparison Guide
Executive Summary[Leu31,Pro34]-Neuropeptide Y (13-36) is a highly specific 24-amino acid truncated peptide analog (Sequence: PAEDMARYYSALRHYINLLTRPRY-NH2) utilized extensively in neurobiology and metabolic research as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary[Leu31,Pro34]-Neuropeptide Y (13-36) is a highly specific 24-amino acid truncated peptide analog (Sequence: PAEDMARYYSALRHYINLLTRPRY-NH2) utilized extensively in neurobiology and metabolic research as a selective Y1/Y2 receptor ligand. Because even trace impurities can induce off-target receptor activation or alter pharmacokinetic profiles, validating its purity is not merely a quality control step—it is a fundamental requirement for experimental reproducibility. Regulatory bodies, including the FDA, mandate comprehensive peptide characterization to confirm identity, purity, and structural integrity before any preclinical or clinical application[1][2].
This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative analytical methods, providing researchers with a self-validating, step-by-step protocol for assessing the purity of [Leu31,Pro34]-NPY (13-36).
The Analytical Challenge: Peptide Vulnerabilities
Synthesizing a 24-amino acid peptide via Solid-Phase Peptide Synthesis (SPPS) inevitably generates complex impurity profiles. For[Leu31,Pro34]-NPY (13-36), the analytical challenge is compounded by its specific amino acid sequence, which is highly susceptible to three primary degradation pathways[1][2]:
Methionine Oxidation (+16 Da): The methionine residue at position 17 (Met17) contains a thioether group that is highly reactive to reactive oxygen species (ROS) and ambient air, easily oxidizing into methionine sulfoxide.
Asparagine Deamidation (+0.98 Da): The asparagine at position 29 (Asn29) can undergo a nucleophilic attack by the adjacent peptide bond nitrogen under basic conditions or prolonged storage. This forms a succinimide intermediate that hydrolyzes into aspartic acid or isoaspartic acid.
Truncation/Deletion Sequences: Incomplete coupling during SPPS can lead to deletion sequences (e.g., des-Pro34 or des-Leu31), which often co-elute with the target peptide due to similar hydrophobicity.
Fig 1. Primary degradation and impurity pathways for [Leu31,Pro34]-NPY(13-36).
Method Comparison: Why HPLC-MS is the Gold Standard
To obtain dependable and precise peptide purity results, researchers must select analytical methods capable of resolving near-isobaric impurities[3]. Below is an objective comparison of standard analytical techniques used for peptide validation.
Table 1: Comparative Analysis of Purity Validation Methods
Analytical Method
Resolution of Co-eluting Impurities
Mass Accuracy / Identification
Detection of Deamidation (+0.98 Da)
Overall Suitability for [Leu31,Pro34]-NPY
HPLC-UV
Moderate
None (Relies purely on retention time)
Poor (Often co-elutes as a single peak)
Insufficient as a standalone method.
MALDI-TOF MS
None (No prior separation)
High (Intact mass confirmation)
Poor (Isotope envelopes overlap)
Good for quick identity check, poor for purity.
CE-MS
Very High (Charge-based)
High
Moderate to Good
Limited by low sample loadability and reproducibility.
HPLC-MS (High-Res)
High (Hydrophobicity)
Very High (Exact mass & fragmentation)
Excellent (Chromatographic + Mass resolution)
The Gold Standard for regulatory compliance.
The Causality of Choice: HPLC-UV alone is blind to co-eluting impurities of identical UV absorbance (such as a deamidated variant). MALDI-TOF MS lacks the upfront chromatographic separation needed to resolve isomers. HPLC-MS (specifically utilizing high-resolution Orbitrap or TOF analyzers) is the only method that couples the separation power of reverse-phase chromatography with the exact mass identification required to detect a +0.98 Da shift, making it essential for FDA/EMA CMC documentation[4][5].
Detailed Experimental Protocol: HPLC-MS Workflow
The following is a self-validating, step-by-step protocol designed to ensure high-fidelity purity analysis of [Leu31,Pro34]-NPY (13-36).
Phase 1: Sample Preparation
Causality: Peptides must be fully solubilized without inducing artificial degradation. Avoid high pH buffers which accelerate Asn29 deamidation.
Equilibrate the lyophilized [Leu31,Pro34]-NPY (13-36) vial to room temperature in a desiccator to prevent condensation.
Reconstitute the peptide in LC-MS grade water containing 0.1% Formic Acid (FA) to a stock concentration of 1 mg/mL.
Vortex gently and sonicate for 30 seconds in a cold water bath.
Dilute an aliquot to 0.1 mg/mL using Mobile Phase A (see below) and transfer to a low-bind autosampler vial.
Phase 2: UHPLC Separation Conditions
Causality: A superficially porous C18 column provides superior peak capacity for large peptides (MW ~3 kDa) without the extreme backpressures of sub-2µm fully porous particles.
Column: C18, 300Å pore size, 2.7 µm superficially porous, 2.1 x 100 mm.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves peak shape).
Mobile Phase A: 0.1% FA in LC-MS Grade Water.
Mobile Phase B: 0.1% FA in LC-MS Grade Acetonitrile.
Gradient:
0.0 - 2.0 min: 5% B
2.0 - 15.0 min: 5% to 60% B (Linear ramp to elute the hydrophobic peptide)
15.0 - 17.0 min: 95% B (Column wash)
17.0 - 20.0 min: 5% B (Re-equilibration)
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Phase 3: Mass Spectrometry (ESI-HRMS) Parameters
Causality: Positive Electrospray Ionization (ESI+) is chosen because the peptide contains multiple basic residues (Arginine, Histidine), which readily accept protons, bringing the mass-to-charge ratio (m/z) into the optimal detection range of the mass analyzer[6].
Ionization Mode: ESI Positive.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Scan Range: m/z 300 - 2000.
Resolution: Minimum 60,000 (at m/z 200) to resolve isotopic envelopes of multiply charged species.
Fig 2. End-to-end HPLC-MS workflow for peptide purity validation.
Data Interpretation & Self-Validation
When reviewing the generated data, the protocol validates itself through the following checkpoints:
Chromatographic Purity (UV 214 nm / TIC): The Total Ion Chromatogram (TIC) and UV trace at 214 nm (peptide bond absorbance) should show a single dominant peak. Purity is calculated by dividing the area of the main peak by the total area of all integrated peaks. Clinical-grade applications require ≥98% purity[3].
Mass Identification: The intact monoisotopic mass of[Leu31,Pro34]-NPY (13-36) is approximately 2969.4 Da. Due to the basic residues, you will observe a charge state envelope. Look for the following exact m/z peaks:
[M+3H]³⁺: m/z ~990.8
[M+4H]⁴⁺: m/z ~743.3
[M+5H]⁵⁺: m/z ~594.8
Impurity Profiling: Scan the baseline immediately before and after the main peak. A +16 Da shift in the deconvoluted mass indicates Met17 oxidation. A +0.98 Da shift indicates Asn29 deamidation. If these are detected above 1%, the synthesis or storage conditions must be optimized.
References
Real Peptides. "5 Key Factors in Peptide Purity Testing." Real Peptides Blog, 2025.[Link]
ResolveMass Laboratories Inc. "Peptide Characterization Service in United States." ResolveMass, 2026. [Link]
MolecularCloud. "Ensuring Quality by Peptide Purity Testing." MolecularCloud, 2024.[Link]
MDPI. "Identification of Putative Neuropeptides That Alter the Behaviour of Schistosoma mansoni Cercariae." MDPI, 2022.[Link]
PMC. "Ion Mobility Coupled to a Time-of-Flight Mass Analyzer Combined With Fragment Intensity Predictions Improves Identification of Classical Bioactive Peptides..." National Institutes of Health, 2021.[Link]
PMC. "Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications." National Institutes of Health.[Link]
A Researcher's Guide to (Leu31,Pro34)-Neuropeptide Y (13-36): Navigating Receptor Binding Affinities
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the binding characteristics of the neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y (13-36). Due to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the binding characteristics of the neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y (13-36). Due to a notable scarcity of published binding constants for this specific truncated and modified peptide, this document synthesizes information from studies on related NPY analogs to forecast its likely receptor interaction profile. Furthermore, we present a detailed, field-tested protocol for a competitive radioligand binding assay, enabling researchers to empirically determine the binding affinities of this and other NPY analogs in their own laboratories.
Introduction: The Enigmatic Profile of a Modified NPY Fragment
Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts a wide range of physiological effects through its interaction with a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1] The specific receptor subtype activated dictates the downstream cellular response, making the development of receptor-selective NPY analogs a critical goal in drug discovery.
The peptide of interest, (Leu31,Pro34)-Neuropeptide Y (13-36), incorporates two key modifications to the native NPY sequence:
C-terminal Truncation (13-36): The removal of the N-terminal 12 amino acids is a modification known to significantly reduce affinity for the Y1 receptor while often retaining or enhancing affinity for the Y2 receptor.[2][3]
[Leu31,Pro34] Substitution: The replacement of Isoleucine at position 31 with Leucine and Alanine at position 34 with Proline in the full-length NPY peptide results in a potent and selective Y1 receptor agonist.[2][4][5]
The combination of these two modifications in a single peptide creates an intriguing pharmacological tool with a predicted complex binding profile. While commercial availability of (Leu31,Pro34)-Neuropeptide Y (13-36) suggests its use in research, a thorough review of the scientific literature reveals a lack of published studies that have explicitly determined its binding constants (K_i or K_d values).[6][7]
This guide, therefore, serves a dual purpose: to provide a scientifically grounded prediction of the binding characteristics of (Leu31,Pro34)-NPY (13-36) and to equip researchers with the methodology to experimentally validate these predictions.
Predicted Binding Profile of (Leu31,Pro34)-Neuropeptide Y (13-36)
Based on the structure-activity relationships of its parent modifications, we can infer the likely binding affinities of (Leu31,Pro34)-NPY (13-36) for the major NPY receptor subtypes.
Receptor Subtype
Predicted Affinity
Rationale
Y1 Receptor
Significantly Reduced
The (13-36) truncation is the dominant factor here. The N-terminus of NPY is crucial for high-affinity binding to the Y1 receptor, and its absence is expected to drastically lower the binding affinity, despite the Y1-selective [Leu31,Pro34] substitution.[2][3]
Y2 Receptor
Moderate to High
The (13-36) fragment of NPY is a known Y2-preferring ligand.[2][3] The impact of the [Leu31,Pro34] substitution on Y2 receptor binding is not well-established in the context of the truncated peptide. Therefore, some level of Y2 receptor affinity is anticipated.
Y4 Receptor
Low to Moderate
The [Leu31,Pro34] substitution in the full-length NPY has been shown to also confer some affinity for the Y4 receptor.[4][8][9] It is plausible that the (13-36) fragment with this substitution may retain some interaction with the Y4 receptor.
Y5 Receptor
Low to Moderate
Similar to the Y4 receptor, the [Leu31,Pro34] modification in full-length NPY can lead to Y5 receptor binding.[4][8][9] The binding of the truncated analog to the Y5 receptor would require experimental confirmation.
It is imperative for researchers to empirically determine the binding constants of (Leu31,Pro34)-Neuropeptide Y (13-36) for each receptor subtype to validate these predictions.
To address the gap in published data, we provide a detailed protocol for a competitive radioligand binding assay. This method is a robust and widely accepted standard for determining the binding affinity (K_i) of an unlabeled ligand (in this case, (Leu31,Pro34)-NPY (13-36)) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials and Reagents
Cell Membranes: Prepare membranes from cell lines stably expressing the human NPY receptor subtype of interest (e.g., HEK293 or CHO cells).
Radioligand: A high-affinity radioligand for the target receptor (e.g., [¹²⁵I]-Peptide YY for Y1, Y2, and Y5 receptors; [¹²⁵I]-Pancreatic Polypeptide for Y4 receptors).
Unlabeled Ligands: (Leu31,Pro34)-Neuropeptide Y (13-36), native NPY (for control), and a known selective antagonist for the target receptor (for defining non-specific binding).
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Low-binding 96-well plates and pipette tips.
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
Cell harvester and vacuum filtration manifold.
Scintillation counter and scintillation fluid.
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Competitive Radioligand Binding Assay Workflow
Step-by-Step Methodology
Preparation of Reagents:
Prepare serial dilutions of (Leu31,Pro34)-NPY (13-36) and control ligands in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
Dilute the radioligand in binding buffer to a final concentration at or below its K_d value. This ensures that the assay is sensitive to competition.
Thaw the cell membranes on ice and dilute them in binding buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand.
Assay Setup (in a 96-well plate):
Total Binding: Add binding buffer, radioligand, and cell membranes.
Non-specific Binding (NSB): Add a high concentration (e.g., 1 µM) of a suitable unlabeled ligand (e.g., native NPY), radioligand, and cell membranes. This determines the amount of radioligand that binds to non-receptor components.
Competition Binding: Add the serially diluted (Leu31,Pro34)-NPY (13-36), radioligand, and cell membranes.
Incubation:
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium. The optimal incubation time should be determined empirically for each receptor-ligand system.
Harvesting:
Terminate the binding reaction by rapidly filtering the contents of each well through a PEI-pre-soaked glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
Counting:
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
Calculate Specific Binding:
Specific Binding = Total Binding - Non-specific Binding.
Generate a Competition Curve:
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
Determine the IC50:
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding).
Calculate the Ki:
Convert the IC50 value to the inhibition constant (K_i) using the Cheng-Prusoff equation:
K_i = IC50 / (1 + ([L]/K_d))
where:
[L] is the concentration of the radioligand.
K_d is the dissociation constant of the radioligand for the receptor.
NPY Receptor Signaling Pathways
Understanding the downstream signaling pathways of NPY receptors is crucial for interpreting the functional consequences of ligand binding. All NPY receptor subtypes are known to couple to G_i/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, they can modulate intracellular calcium levels and ion channel activity.
Generalized NPY Receptor Signaling Pathway
Conclusion and Future Directions
(Leu31,Pro34)-Neuropeptide Y (13-36) represents a pharmacologically interesting but under-characterized tool for studying NPY receptors. Based on established structure-activity relationships, it is predicted to have a complex binding profile with potentially altered affinities for Y1 and Y2 receptors compared to their parent molecules. This guide provides a framework for understanding these predicted properties and, more importantly, offers a robust experimental protocol for their empirical validation.
The determination of the binding constants of (Leu31,Pro34)-NPY (13-36) will be a valuable contribution to the field of NPY research, enabling a more precise understanding of its effects in various physiological and pathological models. Researchers are strongly encouraged to perform the described binding assays to elucidate the complete pharmacological profile of this enigmatic peptide.
References
Beck-Sickinger, A. G., Jung, G., Gaida, W., Köppen, H., Lang, R., & Schnorrenberg, G. (1990). Structure/activity relationships of C-terminal neuropeptide Y peptide segments and analogues composed of sequence 1-4 linked to 25-36. European journal of biochemistry, 194(2), 449–456. [Link]
Cabrele, C., & Beck-Sickinger, A. G. (2000). Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. Journal of peptide science, 6(3), 97–122.
Fuhlendorff, J., Gether, U., Aakerlund, L., Langeland-Johansen, N., Thøgersen, H., Melberg, S. G., Olsen, U. B., Thastrup, O., & Schwartz, T. W. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 182–186. [Link]
Michel, M. C., Beck-Sickinger, A., Cox, H., Doods, H. N., Herzog, H., Larhammar, D., Quirion, R., Schwartz, T., & Westfall, T. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological reviews, 50(1), 143–150.
Gehlert, D. R., Gackenheimer, S. L., & Schober, D. A. (1992). [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain. Neuropeptides, 21(1), 21-26. [Link]
Wikipedia contributors. (2024, January 26). Neuropeptide Y. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]
Holliday, N. D., & Cox, H. M. (1998). Structure-activity relationships with neuropeptide Y analogues: a comparison of human Y1-, Y2- and rat Y2-like systems. Regulatory peptides, 75-76, 3–8. [Link]
Dumont, Y., Martel, J. C., Fournier, A., St-Pierre, S., & Quirion, R. (1993). Comparative characterization and autoradiographic distribution of neuropeptide Y receptor subtypes in the rat brain. The Journal of neuroscience, 13(1), 73–86. [Link]
Potter, E. K. (1988). Neuropeptide Y as an autonomic neurotransmitter. Pharmacology & therapeutics, 37(2), 251–273.
PNAS. ([n.d.]). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Retrieved March 7, 2024, from [Link]
Bio-Techne. ([n.d.]). [Leu 31 ,Pro 34 ]-Neuropeptide Y (human, rat). Retrieved March 7, 2024, from [Link]
Mullins, D., & Wurch, T. (1997). Neuropeptide Y receptor subtypes. Trends in pharmacological sciences, 18(4), 117–122.
Gobbi, M., & Hoyer, D. (1998). Autoradiographic reevaluation of the binding properties of 125I-[Leu31,Pro34]peptide YY and 125I-peptide YY3-36 to neuropeptide Y receptor subtypes in rat forebrain. The Journal of pharmacology and experimental therapeutics, 286(2), 947–954. [Link]
Li, B. H., & Zhang, L. (1995). Analysis of structure-function relationships of neuropeptide Y using molecular dynamics simulations and pharmacological activity and binding measurements. Journal of medicinal chemistry, 38(14), 2598–2607. [Link]
LifeTein. ([n.d.]). [Leu31,Pro34]-Neuropeptide Y (13-36) (human, rat). Retrieved March 7, 2024, from [Link]
Elabscience. ([n.d.]). [Leu31,Pro34]-Neuropeptide Y (13-36), human, rat. Retrieved March 7, 2024, from [Link]
(Leu31,pro34)-neuropeptide Y (13-36) (human, rat) proper disposal procedures
This guide provides immediate, operational disposal procedures for (Leu31,Pro34)-Neuropeptide Y (13-36) , a synthetic peptide analog used in research. Part 1: Core Directive Subject: Safe Disposal of (Leu31,Pro34)-Neurop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides immediate, operational disposal procedures for (Leu31,Pro34)-Neuropeptide Y (13-36) , a synthetic peptide analog used in research.
Part 1: Core Directive
Subject: Safe Disposal of (Leu31,Pro34)-Neuropeptide Y (13-36) (Human, Rat)
Classification: Bioactive Chemical Waste (Research Grade)
Urgency: Immediate Operational Adherence Required
As a Senior Application Scientist, I must emphasize that while this peptide is not classified as a P-list or U-list acutely hazardous waste under RCRA (Resource Conservation and Recovery Act), it is a bioactive Y-receptor agonist . Improper disposal down drains or in municipal trash risks environmental contamination and regulatory non-compliance.
The Golden Rule: Treat this substance as Hazardous Chemical Waste destined for high-temperature incineration. Do NOT treat it as general biological waste (autoclaving is insufficient for chemical destruction of synthetic peptides in solvent) unless it is contained within a viral vector or live cell culture.
Part 2: Scientific Integrity & Logic
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream. This peptide is typically supplied as a lyophilized powder or dissolved in organic solvents (e.g., DMSO, Acetonitrile).
Hazardous Waste (Solid) (Clear plastic bag or wide-mouth drum)
Incineration (Destroys peptide bonds)
Liquid Waste
Stock solutions (DMSO/Water), HPLC effluent.
Hazardous Waste (Liquid) (HDPE Carboy)
Fuel Blending / Incineration
Sharps
Needles, broken glass vials containing peptide.
Sharps Container (Red, puncture-proof)
Incineration (Medical Waste stream)
Empty Vials
Vials with <3% residue (P-listed exception does not apply).
Glass Disposal Box (Defaced label)
Landfill (If triple-rinsed & solvent collected)
Expert Insight: Why Incineration? Autoclaving is designed to kill living organisms (bacteria/viruses). It does not reliably destroy the covalent bonds of stable synthetic peptides like NPY analogs. High-temperature incineration (>800°C) ensures complete mineralization of the peptide backbone [1].
Part 3: Operational Protocols
Protocol A: Disposal of Lyophilized Powder & Solids
For expired vials or contaminated solid consumables.
PPE Required: Nitrile gloves, lab coat, safety glasses.
Containment: Place the vial or contaminated debris (weighing paper, pipette tips) directly into a clear, sealable hazardous waste bag .
Labeling: Affix a Hazardous Waste label.
Constituents: "(Leu31,Pro34)-Neuropeptide Y (13-36), Solid Debris".
Hazard: "Toxic" (Precautionary designation for bioactive peptides).
Transfer: Move the sealed bag to the Satellite Accumulation Area (SAA).
Protocol B: Disposal of Liquid Solutions (HPLC/Stock)
For peptides dissolved in DMSO, Acetonitrile, or buffers.
Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) to prevent reaction with organic solvents.
Collection: Pour solution into a dedicated HDPE Hazardous Waste Carboy .
Rinsing: Triple-rinse the original container with a small volume of solvent. Add the rinsate to the waste carboy (Do not pour rinsate down the sink).
Labeling:
Constituents: "Acetonitrile [X]%, Water [Y]%, (Leu31,Pro34)-Neuropeptide Y (Trace)".
Navigating the Bioactive Landscape: A Safety and Handling Guide for (Leu31,Pro34)-Neuropeptide Y (13-36)
As researchers and drug development professionals, our work with highly specific and potent bioactive molecules like (Leu31,Pro34)-Neuropeptide Y (13-36) (human, rat) pushes the boundaries of science. This potent agonist...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with highly specific and potent bioactive molecules like (Leu31,Pro34)-Neuropeptide Y (13-36) (human, rat) pushes the boundaries of science. This potent agonist of the Neuropeptide Y (NPY) Y1 receptor is instrumental in studies ranging from cardiovascular regulation to neuropathic pain.[1][2] However, its very potency necessitates a meticulous and informed approach to safety and handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and mitigating the risks associated with this compound.
Understanding the Risks: The "Why" Behind the Precautions
(Leu31,Pro34)-Neuropeptide Y (13-36) is a synthetic peptide designed for high-affinity binding to the NPY Y1 receptor.[2][3] While a comprehensive toxicological profile is not fully established, its known pharmacological effects in preclinical models provide a clear rationale for cautious handling. Accidental exposure, whether through inhalation of lyophilized powder, skin contact, or ingestion, could potentially lead to unintended physiological responses.
Activation of the Y1 receptor is known to be involved in a variety of physiological processes, including:
Cardiovascular Effects: Y1 receptor agonists can influence blood pressure. In animal studies, (Leu31,Pro34)-NPY has been shown to be even more potent than NPY in increasing blood pressure.[4][5][6]
Neurological and Behavioral Effects: The NPY system plays a role in anxiety, stress modulation, and the regulation of food intake.[6][7][8][9]
Pain Perception: Intrathecal administration of Y1 agonists has been shown to attenuate neuropathic pain and itch behavior in animal models.[1][2]
Given these potent biological activities, all handling procedures must be designed to prevent any unintended systemic exposure to the researcher.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling (Leu31,Pro34)-Neuropeptide Y (13-36). The following table outlines the recommended PPE for various laboratory activities involving this compound.
- Disposable Nitrile Gloves- Safety Goggles with side shields- Laboratory Coat
- Face mask or respirator (to prevent inhalation of fine powders)- Hair covering
Reconstituting the Peptide
- Disposable Nitrile Gloves- Safety Goggles with side shields- Laboratory Coat
- Face shield (for added splash protection)
Handling Solutions of the Peptide
- Disposable Nitrile Gloves- Safety Goggles with side shields- Laboratory Coat
Disposal of Contaminated Waste
- Disposable Nitrile Gloves- Safety Goggles with side shields- Laboratory Coat
The Rationale:
Gloves: Nitrile gloves provide a sufficient barrier against accidental skin contact with the peptide in either its solid or liquid form.[10]
Eye Protection: Safety goggles are essential to protect the eyes from splashes when handling solutions or from airborne powder.[10]
Lab Coat: A lab coat protects personal clothing and skin from contamination.[10]
Respiratory Protection: The lyophilized powder is lightweight and can be easily aerosolized. A face mask or, for more sensitive procedures, a respirator, minimizes the risk of inhalation.[10]
A structured workflow is critical to ensure both the safety of the researcher and the integrity of the experiment.
Preparation and Reconstitution
Designated Work Area: All work with (Leu31,Pro34)-Neuropeptide Y (13-36) should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to control for potential aerosols.[10]
Gather Materials: Before starting, ensure all necessary equipment (spatulas, sterile tubes, pipettes, solvent, etc.) is within the designated work area.
Don PPE: Follow the PPE guidelines outlined in the table above.
Weighing: If working with the lyophilized powder, carefully weigh the desired amount using an analytical balance within the fume hood. Use anti-static weighing techniques to minimize powder dispersion.
Reconstitution: Slowly add the appropriate solvent to the vial containing the peptide. Gently swirl the vial to dissolve the contents. Do not shake vigorously, as this can cause the peptide to denature.
Labeling: Immediately and clearly label all tubes containing the peptide with its name, concentration, date of preparation, and your initials.
Experimental Use
Minimize Aerosols: When pipetting solutions of the peptide, do so carefully to avoid creating splashes or aerosols.
Avoid Cross-Contamination: Use fresh, sterile pipette tips for each transfer.
Post-Experiment Decontamination: After completing your work, decontaminate the work surface with a suitable laboratory disinfectant, such as a 10% bleach solution followed by a water rinse.
Disposal Plan: Managing Bioactive Waste
Proper disposal of (Leu31,Pro34)-Neuropeptide Y (13-36) and all contaminated materials is crucial to prevent environmental release and accidental exposure.
Waste Segregation and Deactivation
All waste generated from handling this peptide should be considered potentially bioactive.
Solid Waste: This includes unused lyophilized peptide, contaminated weigh boats, gloves, and other disposable lab supplies.
Procedure: Collect all solid waste in a designated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste: This includes peptide solutions and any rinsates from cleaning contaminated glassware.
Procedure: Treat liquid waste with a deactivating agent. A common and effective method is to use a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) with a contact time of at least 30 minutes. After deactivation, the neutralized solution should be collected in a designated hazardous waste container. Do not pour peptide solutions down the drain.[11]
Sharps Waste: This includes needles, syringes, and pipette tips that have come into contact with the peptide.
Procedure: Place all contaminated sharps immediately into a puncture-resistant, clearly labeled sharps container.[11]
The following diagram illustrates the recommended waste disposal workflow: